molecular formula C9H6BrNO B1280202 8-Bromoquinolin-4(1H)-one CAS No. 949507-29-3

8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202
CAS No.: 949507-29-3
M. Wt: 224.05 g/mol
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
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Description

8-Bromoquinolin-4(1H)-one is a brominated quinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and materials science research. The quinoline scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, such as antimicrobial, anticancer, and antiviral effects . The bromine atom at the 8-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . This compound is particularly valuable for developing novel pharmacologically active scaffolds and for creating advanced materials, such as sensitizers for photodynamic therapy that combine two-photon fluorescence with singlet oxygen generation . Researchers utilize this building block under the principle of rational drug design to create new candidates with potential efficacy against various diseases, including cancer and infectious diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
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Record name 8-BROMO-4-HYDROXYQUINOLINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 949507-29-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from closely related bromoquinolines and quinolin-4-one derivatives to present a thorough profile. The information herein covers physicochemical properties, established synthetic routes, and potential biological activities, offering a solid foundation for further research and development.

Physicochemical Properties

This compound belongs to the quinolinone family, a class of compounds known for its prevalence in pharmacologically active molecules. The presence of a bromine atom at the 8-position is anticipated to influence its electronic properties and metabolic stability, potentially enhancing its therapeutic efficacy.

PropertyValueSource
CAS Number 949507-29-3--INVALID-LINK--
Molecular Formula C₉H₆BrNO--INVALID-LINK--
Molecular Weight 224.05 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Storage Store long-term in a cool, dry place.--INVALID-LINK--

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of the quinolin-4-one scaffold can be applied. The Gould-Jacobs and Conrad-Limpach reactions are two of the most common and versatile methods for constructing this core structure.

Experimental Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. For the synthesis of this compound, the logical starting material would be 2-bromoaniline.

Step 1: Condensation

  • A mixture of 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated, typically at 100-140°C, for a period of 1-3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by cooling the reaction mixture and collecting the precipitated solid, or the crude product can be carried forward to the next step.

Step 2: Cyclization

  • The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically 240-260°C, to induce cyclization. This step is usually rapid, often completing within 15-30 minutes.

  • Upon cooling, the product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • The reaction mixture is then acidified to precipitate the carboxylic acid.

  • The isolated 8-bromo-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating, either neat or in a suitable high-boiling solvent, to yield the final product, this compound.

Gould-Jacobs Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 2-Bromoaniline 2-Bromoaniline Intermediate_Ester Diethyl ((2-bromophenyl)amino) methylenemalonate 2-Bromoaniline->Intermediate_Ester Heat Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_Ester Cyclized_Intermediate Ethyl 8-bromo-4-hydroxyquinoline -3-carboxylate Intermediate_Ester->Cyclized_Intermediate High Temp. Carboxylic_Acid 8-Bromo-4-hydroxyquinoline -3-carboxylic acid Cyclized_Intermediate->Carboxylic_Acid NaOH, H₂O, Heat Final_Product This compound Carboxylic_Acid->Final_Product Heat, -CO₂

Gould-Jacobs synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Quinolone and quinolinone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. The mechanisms of action for these activities are generally well-studied for the broader class of compounds.

Potential Antimicrobial Activity

The primary mechanism of antimicrobial action for quinolones is the inhibition of bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3]

Potential Anticancer Activity

The anticancer activity of quinolinone derivatives is often attributed to their ability to inhibit human topoisomerase enzymes, particularly topoisomerase I and II.[4] These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination in eukaryotic cells.

  • Topoisomerase I: Creates single-strand breaks to relieve torsional stress.

  • Topoisomerase II: Creates double-strand breaks to allow for the passage of another DNA duplex.

Similar to their antibacterial counterparts, anticancer quinolones can stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA damage and the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Anticancer Mechanism of Quinolones This compound This compound Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex This compound->Cleavage_Complex Inhibition Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex Binding DNA_Replication DNA Replication/ Transcription DNA_Replication->Topoisomerase_II Topological Stress DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Induction

Hypothesized anticancer mechanism of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of this compound, based on standard methodologies used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Prep_Inoculum Prepare Bacterial Inoculum Serial_Dilution_A Serial Dilution of This compound Prep_Inoculum->Serial_Dilution_A Inoculate_Plate_A Inoculate & Incubate Serial_Dilution_A->Inoculate_Plate_A Determine_MIC Determine MIC Inoculate_Plate_A->Determine_MIC Seed_Cells Seed Cancer Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance & Calculate IC₅₀ MTT_Assay->Measure_Absorbance

Workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Based on the well-established activities of the quinolinone scaffold, it is a promising candidate for the development of novel antimicrobial and anticancer agents. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific physicochemical properties, spectral data, and biological activity profile of this compound.

References

8-Bromoquinolin-4(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromoquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. The placement of a bromine atom at the 8-position of the quinoline ring is expected to modulate the molecule's electronic, steric, and lipophilic properties, potentially influencing its biological profile. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound to serve as a foundational resource for research and development.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its key identifiers and includes comparative data from the closely related isomer, 6-Bromoquinolin-4(1H)-one, for context.

PropertyDataReference
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
CAS Number 949507-29-3[1]
Appearance Off-white to light yellow solid (Predicted)[2]
Melting Point No data available. (6-bromo isomer: 282-284 °C)[2]
Boiling Point No data available. (6-bromo isomer: 321.7 °C, Predicted)[2]
Solubility Very slightly soluble in water (Predicted)[3]
Storage Keep in dark place, sealed in dry, 2-8°C[1]

Spectral Data Summary

Analysis TypeData
¹H NMR Expected for this compound: Aromatic protons (approx. 6.0-8.5 ppm), N-H proton (broad singlet, >11 ppm). The bromine at C8 will influence the chemical shifts of adjacent protons H5, H6, and H7 through electronic and anisotropic effects. ¹H NMR (DMSO-d₆) for 6-Bromoquinolin-4(1H)-one[2]: δ 11.93 (br s, 1H, NH), 8.17 (d, J=2.0 Hz, 1H, Ar-H), 7.96 (dd, J=7.5, 6.0 Hz, 1H), 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H), 7.53 (d, J=8.5 Hz, 1H), 6.08 (d, J=2.5 Hz, 1H, Ar-H).
¹³C NMR Expected for this compound: Carbonyl carbon (C4, approx. 175-180 ppm), aromatic carbons (approx. 100-150 ppm). The C-Br carbon (C8) would appear in the 110-120 ppm range.
Mass Spectrometry (MS) Expected for this compound: A molecular ion peak [M+H]⁺ at m/z 224 and 226 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
Infrared (IR) Expected for this compound: Characteristic peaks for N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching of the amide (approx. 1650-1680 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹).

Experimental Protocols

A definitive, published synthesis protocol for this compound is not available. However, the Gould-Jacobs reaction is a classical and highly effective method for constructing the 4-hydroxyquinoline (quinolin-4-one) skeleton from anilines.[4][5][6] The following is a detailed, generalized protocol for the synthesis of this compound from 2-bromoaniline.

Proposed Synthesis via Gould-Jacobs Reaction

This synthesis involves three key stages: condensation, thermal cyclization, and saponification/decarboxylation.

1. Stage 1: Condensation of 2-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • Materials: 2-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM).

  • Procedure:

    • In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and DEEM (1.05 eq).

    • Heat the mixture with stirring at 110-120 °C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot is consumed.

    • The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by cooling the mixture and recrystallizing from ethanol/water, or used directly in the next step.

2. Stage 2: Thermal Cyclization

  • Materials: Diethyl ((2-bromophenyl)amino)methylenemalonate, high-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A).

  • Procedure:

    • Add the intermediate from Stage 1 to a sufficient volume of diphenyl ether in a flask equipped with a high-temperature thermometer and a reflux condenser.

    • Heat the solution rapidly and with vigorous stirring to ~250 °C.[6] The high temperature is crucial for the electrocyclic ring-closing reaction.

    • Maintain this temperature for 15-30 minutes. The cyclized product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.

    • After cooling to room temperature, dilute the mixture with a large volume of hexane or petroleum ether to fully precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

3. Stage 3: Saponification and Decarboxylation

  • Materials: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide (NaOH) solution, Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the crude ester from Stage 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid salt.

    • Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

    • Filter the resulting solid, wash with water, and dry.

    • To achieve decarboxylation, heat the carboxylic acid intermediate solid above its melting point (or in a high-boiling solvent like diphenyl ether) until gas evolution (CO₂) ceases.

    • The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

Visualized Experimental Workflow

G cluster_synthesis Synthesis Protocol cluster_purification Purification & Analysis start Start Materials: 2-Bromoaniline + DEEM condensation Step 1: Condensation (110-120 °C) start->condensation intermediate1 Intermediate: Diethyl ((2-bromophenyl)amino)methylenemalonate condensation->intermediate1 cyclization Step 2: Thermal Cyclization (~250 °C in Diphenyl Ether) intermediate1->cyclization intermediate2 Intermediate: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate cyclization->intermediate2 hydrolysis Step 3a: Saponification (NaOH, Reflux) intermediate2->hydrolysis decarboxylation Step 3b: Decarboxylation (Heat) hydrolysis->decarboxylation crude_product Crude this compound decarboxylation->crude_product purify Purification (Recrystallization) crude_product->purify final_product Pure this compound purify->final_product analysis Characterization (NMR, MS, IR, MP) final_product->analysis

Caption: Proposed workflow for the synthesis and characterization of this compound.

Reactivity and Potential Biological Significance

While direct biological studies on this compound are scarce, the quinolinone scaffold is a cornerstone of many therapeutic agents.

  • Antimicrobial Potential: Quinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The specific substitution pattern on the quinoline ring dictates the spectrum and potency of this activity.

  • Anticancer Potential: The quinoline and quinolinone frameworks are present in various anticancer drugs. Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of key kinases, cell cycle arrest, and anti-migratory effects. The presence of a halogen atom, such as bromine, has been associated with enhanced cytotoxic effects in certain series of compounds, making this compound a molecule of interest for anticancer drug discovery.

The diagram below illustrates the conceptual relationship between the core chemical structure and its potential biological activities, which serves as a logical framework for guiding drug discovery efforts.

G cluster_features Structural Features cluster_properties Modulated Properties cluster_activity Potential Biological Activities A This compound Core Structure B Quinolin-4-one Scaffold A->B C C8-Bromine Substituent A->C D Planarity & H-Bonding (DNA Intercalation, Receptor Binding) B->D E Increased Lipophilicity (Membrane Permeability) C->E F Modified Electronics (pKa) (Target Interaction) C->F G Antimicrobial (DNA Gyrase / Topo IV Inhibition) D->G H Anticancer (Kinase Inhibition, Apoptosis Induction) D->H E->G E->H F->H

Caption: Logical diagram of structure-property-activity relationships for this compound.

References

8-Bromoquinolin-4(1H)-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 8-Bromoquinolin-4(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

IdentifierValue
Molecular Formula C9H6BrNO[1]
Molecular Weight 224.05 g/mol [1]

Synonyms for this compound include 8-bromoquinolin-4-ol and 8-Bromo-4-quinolinol.[1]

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its overall molecular weight.

cluster_elements Elemental Composition C9H6BrNO This compound (C9H6BrNO) Molecular Weight: 224.05 C Carbon (C) Atomic Weight: ~12.011 C9H6BrNO->C H Hydrogen (H) Atomic Weight: ~1.008 C9H6BrNO->H Br Bromine (Br) Atomic Weight: ~79.904 C9H6BrNO->Br N Nitrogen (N) Atomic Weight: ~14.007 C9H6BrNO->N O Oxygen (O) Atomic Weight: ~15.999 C9H6BrNO->O

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification: IUPAC Nomenclature

The compound with the common name 8-Bromoquinolin-4(1H)-one is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound .

Physicochemical Properties

Key physicochemical properties of this compound and the related compound 8-bromoquinoline are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
SMILES Code O=C1C=CNC2=C1C=CC=C2Br[1]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[1]

Note: Some data for the parent compound 8-bromoquinoline is included for comparative purposes.

Property (8-bromoquinoline)ValueSource
Molecular Weight 208.05 g/mol [2]
Molecular Formula C₉H₆BrN[2]
CAS Number 16567-18-3[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process, likely starting from a substituted aniline, followed by the construction of the quinoline core and subsequent functional group manipulations. A generalized workflow is depicted below.

G start Substituted Aniline (e.g., 2-bromoaniline) step1 Cyclization Reaction (e.g., Gould-Jacobs reaction) start->step1 intermediate 4-Hydroxy-8-bromoquinoline step1->intermediate step2 Tautomerization intermediate->step2 product This compound step2->product

A proposed synthetic workflow for this compound.
General Experimental Protocol for Synthesis of Bromoquinolines

The following is a general procedure adapted from the synthesis of 8-bromoquinoline, which can be modified for the synthesis of this compound precursors.

Materials:

  • o-Bromoaniline

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottomed flask containing o-bromoaniline (~1 mmol), add 1N HCl solution (82.5 mL).[3]

  • Add acrolein diethyl acetal (2.5 mmol) to the mixture.[3]

  • Reflux the reaction mixture at 111°C for 24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Neutralize the mixture to a pH of 7-8 with solid Na₂CO₃.[3]

  • Extract the product with dichloromethane (3 x 100 mL).[3]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield the target bromoquinoline.[3]

Biological Activity and Potential Applications

Quinolin-4(1H)-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position is anticipated to modulate these activities.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer effects of brominated quinoline derivatives. These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

Table of Anticancer Activity for Related Bromoquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Source
5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[4]
5,7-dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)25.6 µg/mL[4]
5,7-dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7 µg/mL[4]
5,7-dibromo-8-methoxyquinolineC6 (rat brain tumor)>50 µg/mL[4]
5,7-dibromo-8-methoxyquinolineHeLa (human cervix carcinoma)>50 µg/mL[4]
5,7-dibromo-8-methoxyquinolineHT29 (human colon carcinoma)>50 µg/mL[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC615.4[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa26.4[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT2915.0[5]
6,8-dibromo-5-nitroquinolineC650.0[5]
6,8-dibromo-5-nitroquinolineHeLa24.1[5]
6,8-dibromo-5-nitroquinolineHT2926.2[5]
Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. Bromo-substituted quinolines have also been investigated for their antimicrobial properties.

Table of Antimicrobial Activity for Related Compounds

Compound ClassOrganismMICSource
Carbazole-oxadiazolesS. aureus0.6–4.6 nmol/ml[6]
9-(4-(-imidazol-1-yl)butyl)-9H-carbazoleVarious bacteria1–64 µg/mL[6]
7-Bromoquinoline-5,8-dione derivativesVarious bacteria and fungi0.80-1.00 mg/ml[7]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus32 µg/mL[8]

Mechanism of Action

The precise signaling pathways for this compound have not been fully elucidated. However, based on the known mechanisms of related quinoline and quinolone derivatives, a putative mechanism can be proposed.

Anticancer Mechanism

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with DNA replication and repair. One of the key mechanisms is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

G compound This compound topoI Topoisomerase I compound->topoI Inhibition dna_damage DNA Strand Breaks topoI->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis Induces

References

8-Bromoquinolin-4(1H)-one: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the physical properties of 8-Bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its melting and boiling points, provides established experimental protocols for their determination, and outlines a plausible synthetic route.

Core Physical Properties

The key physical characteristics of this compound are summarized below. These values are crucial for its purification, handling, and application in further research and development.

Physical PropertyValue
Melting Point 174 °C
Boiling Point 318.7 ± 42.0 °C (Predicted)

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) with constant stirring of the heating bath to ensure uniform temperature distribution.

  • Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Due to the high predicted boiling point of this compound, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure (vacuum distillation) is the recommended approach.

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure. Boiling chips or a magnetic stirrer are added to the flask to ensure smooth boiling.

  • Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure.

  • Heating and Observation: The flask is gently heated. The temperature of the vapor that distills is recorded from the thermometer. The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb at the recorded pressure.

  • Correction to Atmospheric Pressure: The observed boiling point at a reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation. It is important to note that the provided boiling point is a predicted value and experimental verification is required.

Synthesis and Experimental Workflow

The synthesis of this compound can be approached through established methods for quinolinone synthesis, followed by regioselective bromination. A plausible synthetic pathway is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Reaction cluster_step2 Step 2: Thermal Cyclization 2-Bromoaniline 2-Bromoaniline Intermediate_A Ethyl 3-((2-bromophenyl)amino)but-2-enoate 2-Bromoaniline->Intermediate_A Acid Catalyst Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate_A Intermediate_A_2 Ethyl 3-((2-bromophenyl)amino)but-2-enoate Product 8-Bromo-2-methylquinolin-4(1H)-one Intermediate_A_2->Product High-boiling solvent (e.g., Dowtherm A), Heat (~250 °C)

Caption: Proposed synthesis of a substituted this compound derivative.

The diagram above illustrates a potential two-step synthesis. The initial step involves the reaction of 2-bromoaniline with ethyl acetoacetate to form an enamine intermediate. The subsequent step is a high-temperature cyclization to yield the quinolinone core. It is important to note that this represents a general strategy, and optimization of reaction conditions would be necessary.

Logical Workflow for Physical Property Determination

The process of characterizing a synthesized compound like this compound follows a logical progression to ensure identity and purity.

Property_Determination_Workflow Start Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Purity_Check_TLC Purity Assessment (TLC) Purification->Purity_Check_TLC Melting_Point Melting Point Determination Purity_Check_TLC->Melting_Point Boiling_Point Boiling Point Determination (under reduced pressure) Melting_Point->Boiling_Point Spectroscopic_Analysis Structural Confirmation (NMR, IR, MS) Boiling_Point->Spectroscopic_Analysis Final_Characterization Fully Characterized this compound Spectroscopic_Analysis->Final_Characterization

Caption: Logical workflow for the characterization of this compound.

This workflow highlights the systematic approach, starting from the crude synthesized product, followed by purification and assessment of purity. The determination of physical constants like melting and boiling points are key steps in this characterization process, complemented by spectroscopic analysis to confirm the chemical structure.

An In-depth Technical Guide on the Physicochemical Properties and Potential Biological Significance of 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinolin-4(1H)-one is a halogenated heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and density of this compound. In the absence of extensive experimental data for this specific molecule, this document outlines standardized, detailed experimental protocols for the determination of these crucial physicochemical properties. Furthermore, based on the known biological activities of structurally related quinolinone derivatives, a potential mechanism of action is discussed and visualized, highlighting its relevance for drug development professionals. All quantitative data is presented in a structured format, and a mandatory visualization of a key signaling pathway is provided using the DOT language.

Physicochemical Properties

Precise knowledge of the solubility and density of a compound is fundamental for its development as a therapeutic agent, influencing formulation, bioavailability, and pharmacokinetics. While experimental data for this compound is limited, predicted values and data for analogous compounds provide valuable insights.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the density value is a predicted measurement and awaits experimental verification.

PropertyValueMethod
Density 1.620 ± 0.06 g/cm³Predicted
Solubility Data not available-

Experimental Protocols

To facilitate further research and development of this compound, this section provides detailed, standardized experimental protocols for the determination of solubility and density. These methods are widely accepted for the characterization of solid organic compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the classical shake-flask method, a reliable technique for sparingly soluble compounds.

Materials:

  • This compound (crystalline solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter, calibrated

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a series of glass vials containing a known volume of purified water (e.g., 10 mL). The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a physiologically relevant temperature, such as 37°C.

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

  • Data Reporting:

    • Calculate the solubility in mg/L or µg/mL.

    • The pH of the saturated solution should also be measured and reported.

    • The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder by measuring the volume of displaced gas. Helium is typically used as the displacement gas due to its small atomic size and inert nature.

Materials:

  • This compound (dry, crystalline powder)

  • Gas pycnometer

  • Analytical balance

  • Spatula

  • Sample cell of appropriate volume

Procedure:

  • Instrument Preparation and Calibration:

    • Turn on the gas pycnometer and allow it to stabilize according to the manufacturer's instructions.

    • Perform the calibration of the instrument using the provided calibration spheres of known volume.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the dry this compound powder. The amount will depend on the volume of the sample cell.

    • Carefully transfer the weighed sample into the sample cell.

  • Measurement:

    • Place the sample cell into the analysis chamber of the gas pycnometer.

    • Seal the chamber and initiate the measurement sequence as per the instrument's software.

    • The instrument will automatically purge the chamber with helium gas and then perform a series of pressure measurements to determine the volume of the solid.

  • Data Analysis and Reporting:

    • The instrument's software will calculate the density of the sample based on the measured volume and the input mass.

    • Perform multiple measurements (e.g., 3-5 cycles) for the same sample to ensure the reproducibility of the results.

    • The density should be reported in g/cm³ as the mean ± standard deviation of the replicate measurements.

Potential Biological Significance and Mechanism of Action

Quinolinone and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. While specific studies on this compound are limited, the known mechanisms of action of related compounds suggest potential avenues for its therapeutic application.

Many quinolinone-based anticancer agents function by targeting key enzymes involved in DNA replication and repair, such as topoisomerases. Topoisomerase II, for instance, is crucial for resolving DNA tangles and supercoils during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a plausible mechanism of action for a quinolinone-based anticancer agent, focusing on the inhibition of Topoisomerase II and the subsequent induction of apoptosis.

G Compound This compound CellMembrane Cellular Uptake Compound->CellMembrane Passive Diffusion TopoII Topoisomerase II CellMembrane->TopoII Inhibition CleavageComplex Topo II-DNA Cleavage Complex (Stabilized) TopoII->CleavageComplex DNA DNA Replication & Transcription DNA->TopoII Binding & Cleavage CleavageComplex->DNA Re-ligation (Inhibited) DSBs DNA Double-Strand Breaks CleavageComplex->DSBs Accumulation Apoptosis Apoptosis DSBs->Apoptosis CellCycleArrest Cell Cycle Arrest DSBs->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Putative mechanism of action for this compound as a Topoisomerase II inhibitor.

Conclusion

This technical guide has consolidated the currently available physicochemical data for this compound and provided detailed, actionable protocols for its experimental determination. The outlined methodologies for solubility and density measurements will enable researchers to generate the critical data required for advancing this compound in the drug development pipeline. Furthermore, the exploration of a potential mechanism of action, visualized through a signaling pathway diagram, offers a rational basis for investigating its anticancer properties. Further research is warranted to experimentally validate the predicted properties and to elucidate the specific biological targets and signaling pathways modulated by this compound.

Navigating the Safety Profile of 8-Bromoquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and Material Safety Data Sheet (MSDS) information for 8-Bromoquinolin-4(1H)-one (CAS No. 949507-29-3). As a crucial intermediate in various synthetic pathways, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for the proper design of experiments and for understanding its behavior under various conditions.

PropertyValueSource
CAS Number 949507-29-3BLD Pharm[1]
Molecular Formula C₉H₆BrNOBLD Pharm[1]
Molecular Weight 224.05 g/mol BLD Pharm[1]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°CBLD Pharm[1]

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available, an inferred hazard profile can be constructed based on its isomers. The following table summarizes the GHS classifications for closely related compounds.

Hazard ClassHazard StatementSignal WordPictogramInferred from Isomer
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS078-Bromoquinoline[2], 3-Bromoquinoline[3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarningGHS078-Bromoquinoline[2], 3-Bromoquinoline[3]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS078-Bromoquinoline[2], 3-Bromoquinoline[3]
Acute Toxicity, OralH302: Harmful if swallowedWarningGHS078-Bromoquinolin-2(1H)-one[4]

Precautionary Statements (Inferred):

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][5]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[5]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential when working with this compound. The following workflow outlines the recommended procedures for safe handling and storage.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Solid in a Ventilated Enclosure Fume_Hood->Weighing Proceed to Handling Dispensing Dispense with Care to Avoid Dust Weighing->Dispensing Reaction_Setup Set up Reaction in a Closed System Dispensing->Reaction_Setup Decontamination Decontaminate Work Area and Equipment Reaction_Setup->Decontamination After Experiment Waste_Disposal Dispose of Waste in a Labeled, Sealed Container Decontamination->Waste_Disposal Storage Store in a Cool, Dry, Dark, and Well-Ventilated Area (2-8°C) Waste_Disposal->Storage

Figure 1. A generalized workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial. The following procedures are based on the known hazards of its isomers.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid dust inhalation and contact with skin and eyes. Ensure adequate ventilation.[9]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9]

  • Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

The logical relationship for responding to an accidental release is outlined below.

Spill_Detected Accidental Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill (Avoid Dust) Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Decontaminate Decontaminate Area Dispose_Waste->Decontaminate

Figure 2. Logical flow for responding to an accidental release of a hazardous chemical solid.

Toxicological Information

Specific toxicological data for this compound is not available. The primary health concerns, based on its isomers, are irritation to the skin, eyes, and respiratory system. Chronic exposure effects have not been determined. As a precautionary measure, it should be treated as a compound with potential for toxicity, and exposure should be minimized.

This guide is intended to raise awareness of the potential hazards associated with this compound and to promote safe laboratory practices. Researchers are strongly encouraged to seek out more specific safety information as it becomes available and to always perform a thorough risk assessment before commencing any experimental work.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the recommended storage conditions for 8-Bromoquinolin-4(1H)-one (CAS No. 949507-29-3). The information is compiled from chemical supplier data. Currently, in-depth quantitative stability studies and detailed, publicly available experimental protocols for this specific compound are limited. Therefore, the following recommendations are based on supplier guidelines and general best practices for handling heterocyclic compounds in a research and development setting.

Summary of Recommended Storage Conditions

The primary storage recommendations for this compound are designed to protect the compound from degradation. These conditions are summarized in the table below.

ParameterRecommendationRationaleSource
Temperature 2-8°C (Refrigeration)To minimize the rate of potential degradation reactions. Cold-chain transportation is also recommended.[1]
Light Keep in a dark placeTo prevent photochemical degradation.[1]
Moisture Store in a dry placeTo prevent hydrolysis or other moisture-mediated degradation.[1]
Atmosphere Keep container sealedTo protect from atmospheric moisture and oxygen, which could potentially lead to degradation.[1]

Experimental Protocols and Stability Data

For researchers requiring this information, it is recommended to perform in-house stability studies. A general approach for such a study would involve:

  • Initial Analysis: Characterize the initial purity and identity of the this compound sample using techniques such as HPLC, LC-MS, and NMR.

  • Sample Aliquoting: Aliquot the compound into multiple sealed, light-protected containers.

  • Storage under Varied Conditions: Store the aliquots under a range of conditions, including the recommended 2-8°C, room temperature, and accelerated degradation conditions (e.g., 40°C/75% RH).

  • Time-Point Analysis: At specified time points, analyze an aliquot from each storage condition to determine the remaining purity and identify any degradation products.

  • Data Analysis: Plot the degradation over time to establish a stability profile and estimate the shelf life under the recommended storage conditions.

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound (CAS 949507-29-3) is not widely available, general safety precautions for handling similar bromo-substituted heterocyclic compounds should be followed. It is advisable to handle this compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

Visualized Workflows

The following diagrams illustrate the logical workflow for the proper storage and handling of this compound to ensure its integrity for research applications.

StorageWorkflow cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling for Use Receipt Receive Compound (Cold-Chain Transport) Store Store at 2-8°C Receipt->Store Immediate Action Seal Keep Container Sealed Dark Protect from Light Dry Ensure Dry Conditions Equilibrate Equilibrate to Room Temperature Store->Equilibrate For Experimental Use Weigh Weigh in Controlled Environment Equilibrate->Weigh Return Return to Storage Promptly Weigh->Return

Fig. 1: Recommended workflow for the receipt, storage, and handling of this compound.

IntegrityFactors Integrity Compound Integrity Temp Temperature (> 8°C) Integrity->Temp Light Light Exposure Integrity->Light Moisture Moisture/Humidity Integrity->Moisture Air Atmospheric Air (Oxygen) Integrity->Air Degradation Potential Degradation Temp->Degradation Light->Degradation Moisture->Degradation Air->Degradation

References

Spectroscopic data for 8-bromoquinoline derivatives (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromoquinoline and its derivatives. It is designed to serve as a core resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. This document summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes analytical workflows.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for 8-bromoquinoline and several of its key derivatives, facilitating easy comparison of their spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundH-2H-3H-4H-5H-6H-7Other SignalsSolvent
8-Bromoquinoline 8.95 (dd)7.45 (t)8.45 (dd)7.85 (dd)7.45 (t)7.80 (dd)--
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline 8.47 (d, J=2.4 Hz)-7.70 (d, J=2.4 Hz)---4.85 (bs, 1H, -OH), 4.03 (s, 3H, -OCH₃), 4.01 (s, 3H, -OCH₃)CDCl₃
7-bromo-8-hydroxyquinoline 8.83 (dd, J=4.4, 1.6 Hz)7.59 (dd, J=8.4, 4.4 Hz)8.51 (dd, J=8.4, 1.2 Hz)7.10 (d, J=8.4 Hz)7.73 (d, J=8.4 Hz)-3.3 (s, 1H, -OH)CDCl₃
5-bromo-8-methoxyquinoline 8.89-8.91 (dd, J=4.0, 1.2 Hz)7.49 (dd, J=8.4, 4.0 Hz)8.43 (dd, J=8.4, 1.6 Hz)-7.66 (d, J=8.4 Hz)6.87 (d, J=8.4 Hz)4.04 (s, -OCH₃)CDCl₃
5-bromo-8-aminoquinoline 8.78 (dd, J=4.0, 1.2 Hz)7.52 (dd, J=8.4, 4.0 Hz)8.44 (dd, J=8.4, 1.2 Hz)-7.60 (d, J=8.0 Hz)6.83 (d, J=8.0 Hz)5.07 (bs, 2H, -NH₂)CDCl₃
6,8-Dibromoquinolin-3-amine (Predicted) ~8.8-9.0 (s)-Singlet, downfield shifted~7.9-8.1 (d)-~7.6-7.8 (d)4.99 (br s, -NH₂)-
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther SignalsSolvent
8-Bromoquinoline 151.0122.9136.5127.9126.8127.4130.1127.9148.5--
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline 155.7127.9112.6130.699.7150.8103.0142.1154.061.1 (-OCH₃), 55.9 (-OCH₃)CDCl₃
5-bromo-8-methoxyquinoline 149.7122.8135.5140.8108.1130.0111.8152.2128.156.2 (-OCH₃)CDCl₃
6,8-Dibromoquinolin-3-amine (Predicted) ~148-150~140-142~118-120~129-131~127-129Substituted~130-132Substituted~146-148--
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
CompoundN-H StretchC-H (aromatic) StretchC=C, C=N (aromatic) StretchC-N StretchC-Br StretchOther Key Bands
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline -29391610, 1483, 14501294665, 6503353 (-OH stretch)
5-bromo-8-methoxyquinoline -2915, 28481600, 1588, 1500, 14601300--
6,8-Dibromoquinolin-3-amine (Predicted) 3400-3250 (two bands)3100-30001620-14501335-1250-1650-1580 (N-H Bend)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular Weight[M]⁺Key FragmentsNotes
8-Bromoquinoline C₉H₆BrN208.05207/209128, 125Isotopic pattern for one bromine atom.
6,8-Dibromoquinolin-3-amine C₉H₆Br₂N₂301.96--Expected to show a characteristic M, M+2, M+4 isotopic pattern due to two bromine atoms.[1]
3-Bromoquinoline C₉H₆BrN208.05207/209128, 101M and M+2 peaks in an approximate 1:1 ratio are characteristic of a compound containing one bromine atom.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for quinoline derivatives and may require optimization for specific compounds and instrumentation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] For quantitative NMR (qNMR), an internal standard is accurately weighed and added to the sample.[3]

  • Data Acquisition :

    • ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]

    • ¹³C NMR spectra are recorded on the same instrument, often at 100 MHz or 125 MHz.[4]

    • Standard acquisition parameters are used, although a longer relaxation delay may be necessary for ¹³C NMR to ensure accurate integration.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] The mixture is then pressed into a transparent or translucent pellet using a hydraulic press.[3]

  • Sample Preparation (Neat/ATR) : For liquid samples or some solids, a spectrum can be obtained directly by placing a small amount on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3][5] A background spectrum (of a blank KBr pellet or the empty ATR crystal) is collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[3]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Samples can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for these types of molecules.[5]

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Presentation : The data is presented as a mass spectrum, which plots the relative ion abundance against the m/z ratio.[2] The presence of bromine atoms is readily identified by the characteristic isotopic pattern (M, M+2, M+4, etc.) resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1][2]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of 8-bromoquinoline derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of 8-Bromoquinoline Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of 8-bromoquinoline derivatives.

Bromination_Pathway 8_HQ 8-Hydroxyquinoline Br2_1eq Br₂ (1 eq) 8_HQ->Br2_1eq Br2_2eq Br₂ (2 eq) 8_HQ->Br2_2eq Mono_Bromo 7-Bromo-8-hydroxyquinoline Br2_1eq->Mono_Bromo Di_Bromo 5,7-Dibromo-8-hydroxyquinoline Br2_2eq->Di_Bromo Mono_Bromo->Di_Bromo Further Bromination

Caption: Regioselective bromination pathway of 8-hydroxyquinoline leading to mono- and di-substituted products.[4][7]

Mass_Spec_Isotope_Pattern Compound Compound containing one Bromine atom Ionization Ionization (e.g., EI, ESI) Compound->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Pattern Characteristic 1:1 Isotopic Pattern [M]⁺ and [M+2]⁺ Spectrum->Pattern reveals

Caption: Logical flow illustrating how mass spectrometry reveals the presence of bromine in a molecule.[1][2]

References

The Quinolin-4(1H)-one Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its ability to serve as a versatile template for the design of ligands targeting a wide array of biological receptors with high affinity.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the biological importance of the quinolin-4(1H)-one scaffold, focusing on its applications in anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective therapies. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quinolin-4(1H)-one scaffold is a prominent feature in the development of novel anticancer agents.[3][4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

Inhibition of Tubulin Polymerization

Certain 2-phenylquinolin-4-one derivatives have demonstrated potent antiproliferative effects by inhibiting tubulin polymerization, a critical process for cell division.[3] This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Modulation of Signaling Pathways

Quinolin-4(1H)-one derivatives have been found to interfere with crucial signaling pathways implicated in cancer progression. For instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] By blocking this pathway, these compounds can stifle the blood supply to tumors, thereby inhibiting their growth and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism of action for many quinolin-4(1H)-one derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6] Studies have shown that these compounds can trigger apoptosis through both p53-dependent and -independent pathways, often accompanied by cell cycle arrest at the G2/M phase.[6][7]

Quantitative Data: Anticancer Activity of Quinolin-4(1H)-one Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
2-Phenylquinolin-4-oneVariousAntiproliferative (Tubulin Polymerization Inhibition)Not Specified[3]
7-chloro-3-amido-quinolin-4-one (55e)HepG2 (Liver)Selective Cytotoxicity< 1.0[6]
6-nitro-2-p-tolylquinolin-4(1H)-one (5a)MCF-7 (Breast)Pro-apoptoticNot Specified[8]
LomefloxacinCOLO829 (Melanoma)CytotoxicNot Specified[3]
CiprofloxacinVarious (Lung, Breast)Apoptosis InductionNot Specified[3]

Antimicrobial Activity: A Legacy and a Future in Combating Infections

The quinolin-4(1H)-one core is perhaps most famously associated with the quinolone class of antibiotics.[9] This family of synthetic antibacterial agents has been a mainstay in the treatment of a wide range of bacterial infections for decades.[3]

Mechanism of Action

Fluoroquinolones, a prominent subgroup of quinolone antibiotics, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.

Generations of Quinolone Antibiotics

The development of quinolone antibiotics has progressed through several "generations," each characterized by an expanded spectrum of activity and improved pharmacokinetic properties.[3]

  • First Generation: E.g., Nalidixic acid. Limited to Gram-negative bacteria.

  • Second Generation: E.g., Ciprofloxacin, Norfloxacin. Broader spectrum, including Gram-positive bacteria.[3]

  • Third Generation: E.g., Levofloxacin. Enhanced activity against Gram-positive and atypical bacteria.

  • Fourth Generation: E.g., Moxifloxacin. Retains broad-spectrum activity with added efficacy against anaerobic bacteria.[3]

Quantitative Data: Antimicrobial Activity of Quinolin-4(1H)-one Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Norfloxacin AnalogsHeLa (cell line, for viability)100% inhibition[3]
TransitorinStaphylococcus aureus, Pseudomonas aeruginosa, Enterobacter cloacaeNot Specified[3]

Antiviral Activity: Targeting Viral Replication

The therapeutic potential of the quinolin-4(1H)-one scaffold extends to the realm of antiviral agents. Notably, derivatives of this scaffold have been developed to combat viral infections, including Human Immunodeficiency Virus (HIV).

Inhibition of HIV Integrase

Elvitegravir, a quinolin-4-one derivative, is an FDA-approved drug for the treatment of HIV infection.[3] Its mechanism of action involves the inhibition of HIV integrase, a crucial enzyme that facilitates the integration of the viral genetic material into the host cell's DNA.[3] By blocking this step, Elvitegravir effectively halts the viral replication cycle.

Activity Against Other Viruses

Research has also explored the activity of quinolin-4(1H)-one derivatives against other viruses, such as the Tobacco Mosaic Virus (TMV).[10] Certain acylhydrazone derivatives have shown promising antiviral activities, with some compounds exhibiting stronger binding affinity to the TMV coat protein than the commercial antiviral drug ribavirin.[10]

Quantitative Data: Antiviral Activity of Quinolin-4(1H)-one Derivatives

CompoundVirusActivityValueReference
ElvitegravirHIVInhibition of HIV IntegraseFDA Approved[3]
4-oxo-4H-quinoline acylhydrazone (Compound 4)Tobacco Mosaic Virus (TMV)In vivo protective activity (500 mg/L)46.3%[10]
4-oxo-4H-quinoline acylhydrazone (Compound 4)Tobacco Mosaic Virus (TMV)Binding affinity (Kd) to TMV-CP0.142 ± 0.060 µM[10]
Ribavirin (Reference)Tobacco Mosaic Virus (TMV)In vivo protective activity (500 mg/L)40.8%[10]
Ribavirin (Reference)Tobacco Mosaic Virus (TMV)Binding affinity (Kd) to TMV-CP0.512 ± 0.257 µM[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinolin-4(1H)-one derivatives have emerged as promising candidates for the development of anti-inflammatory agents.[11] Their mechanism of action often involves the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Several quinolin-4(1H)-one derivatives isolated from natural sources, such as the plant Waltheria indica, have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cell lines.[11] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy.

Quantitative Data: Anti-inflammatory Activity of Quinolin-4(1H)-one Derivatives

CompoundCell LineActivityIC50 (µM)Reference
Compound 2 (from W. indica)BV-2 (Microglia)NO Production Inhibition40.41 ± 1.01[11]
Compound 5 (from W. indica)BV-2 (Microglia)NO Production Inhibition60.09 ± 1.23[11]
Compound 11 (from W. indica)BV-2 (Microglia)NO Production Inhibition55.38 ± 0.52[11]

Neuroprotective Activity: Shielding the Nervous System

The quinolin-4(1H)-one scaffold has also been investigated for its potential in treating neurodegenerative diseases.[12][13] Derivatives have shown promise in protecting neurons from damage and modulating key enzymes involved in neurodegeneration.

Multifunctional Antioxidant and Enzyme Inhibition

Quinoline derivatives have been designed as multifunctional agents with both antioxidant and enzyme-inhibiting properties.[13][14] They can act as radical scavengers, mitigating oxidative stress, a key contributor to neuronal damage. Additionally, they have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[13][14]

Synthesis of the Quinolin-4(1H)-one Scaffold

Several classical and modern synthetic methods are employed to construct the quinolin-4(1H)-one core.

Gould-Jacobs Reaction

This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[10][15] While effective, this reaction often requires high temperatures.[10]

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of an aniline with a β-ketoester.[2][16][17] The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[2]

Camps Cyclization

This method utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-4-ones.[10]

Modern Synthetic Approaches

More recent methods include palladium-catalyzed carbonylation reactions and environmentally friendly decarboxylating cyclizations, which often offer milder reaction conditions and improved yields.[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolin-4(1H)-one derivatives.

Anticancer Activity

1. MTT Assay for Cell Viability and Cytotoxicity

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[18][19][20]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[21]

    • Treat the cells with various concentrations of the quinolin-4(1H)-one derivative for the desired time period (e.g., 24, 48, or 72 hours).[19]

    • After the incubation period, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18][21]

    • Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18][21]

    • Measure the absorbance at a wavelength between 492 and 600 nm using a microplate reader.[18][21] The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[19]

2. Tubulin Polymerization Inhibition Assay

  • Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in absorbance at 340 nm.[22]

  • Protocol:

    • Reconstitute purified tubulin (e.g., >99% pure) to a concentration of 3 mg/mL in a suitable buffer (e.g., G-PEM buffer).[22]

    • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.[22]

    • Add the test quinolin-4(1H)-one derivative at varying concentrations (e.g., 0.1 µM–10 µM).[22]

    • Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[22]

    • Plot the absorbance versus time to generate polymerization curves and determine the inhibitory effect of the compound.

3. VEGFR-2 Kinase Assay

  • Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.[23]

  • Protocol (using a luminescence-based kit, e.g., Kinase-Glo®):

    • Prepare a master mixture containing kinase assay buffer, ATP, and a suitable substrate.[23]

    • Add the master mixture to the wells of a 96-well plate.[23]

    • Add the test quinolin-4(1H)-one derivative at various concentrations to the test wells. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Initiate the reaction by adding the VEGFR-2 enzyme and incubate at 30°C for 45 minutes.[23]

    • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® MAX) and measuring the luminescence with a microplate reader.[23] The inhibitory activity is determined by the reduction in luminescence compared to the positive control.

Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay

  • Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[14][24]

  • Protocol:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the quinolin-4(1H)-one derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.[24]

    • Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[14]

    • Incubate for 5 minutes at room temperature and measure the absorbance at 550 nm.[14]

    • Calculate the concentration of nitrite from a standard curve of sodium nitrite.

Neuroprotective Activity

1. Neurotoxicity Assay

  • Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.[25]

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.[25]

    • Pre-treat the cells with various concentrations of the quinolin-4(1H)-one derivative for 1-2 hours.[25]

    • Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+).[25]

    • After a suitable incubation period, assess cell viability using the MTT assay as described above.

Signaling Pathways and Workflows

anticancer_pathway cluster_stimulus Stimulus cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Quinolin-4(1H)-one Quinolin-4(1H)-one Tubulin Tubulin Quinolin-4(1H)-one->Tubulin Inhibits Polymerization VEGFR-2 VEGFR-2 Quinolin-4(1H)-one->VEGFR-2 Inhibits Kinase Activity DNA_Topoisomerase DNA Gyrase/ Topoisomerase IV Quinolin-4(1H)-one->DNA_Topoisomerase Inhibits Activity Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR-2->Angiogenesis_Inhibition DNA_Replication_Block Blockage of DNA Replication DNA_Topoisomerase->DNA_Replication_Block Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Angiogenesis_Inhibition->Apoptosis DNA_Replication_Block->Apoptosis Cell_Cycle_Arrest->Apoptosis anti_inflammatory_pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Quinolin-4(1H)-one Quinolin-4(1H)-one Quinolin-4(1H)-one->NO_Production Inhibits experimental_workflow_mtt Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Quinolin-4(1H)-one Derivatives Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24-72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 1.5-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution (e.g., DMSO) Incubation_MTT->Solubilization Absorbance_Measurement Measure Absorbance (492-600 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

The Strategic Role of Bromoquinolines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic introduction of a bromine atom to this versatile framework gives rise to bromoquinolines, a class of compounds with significant potential across various therapeutic areas, particularly in oncology. The bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions and nucleophilic substitutions.[1][2] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of bromoquinolines, with a focus on their role in the discovery of novel anticancer agents.

Core Synthetic Strategies for Bromoquinoline Derivatives

The synthesis of bromoquinolines is a critical aspect of their development as therapeutic agents. The position of the bromine atom on the quinoline ring significantly influences the compound's chemical reactivity and biological activity. Therefore, regioselective synthesis is of paramount importance.

Direct Bromination: Direct bromination of the quinoline ring can be challenging due to the formation of multiple isomers.[3] However, by carefully controlling reaction conditions, such as temperature and the choice of brominating agent (e.g., N-Bromosuccinimide), a degree of regioselectivity can be achieved.[4]

Building the Brominated Ring System: A more controlled approach involves constructing the quinoline ring with a pre-installed bromine atom. Methods like the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes offer excellent regioselectivity and good yields for the synthesis of 3-bromoquinolines.[3][5]

Functionalization of Bromoquinolines: The true synthetic utility of bromoquinolines lies in their subsequent functionalization. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing diverse amine functionalities.[6]

  • Sonogashira Coupling: For the formation of C-C triple bonds.[1]

  • Heck Reaction: For the formation of C-C double bonds.[1]

These reactions enable the creation of large and diverse libraries of bromoquinoline derivatives for high-throughput screening and lead optimization.

Anticancer Activity of Bromoquinoline Derivatives

A significant body of research has focused on the development of bromoquinoline derivatives as potent anticancer agents.[7][8] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the colon, cervix, and brain.[9]

Mechanism of Action: The anticancer activity of bromoquinolines is often attributed to their ability to interfere with fundamental cellular processes in cancer cells. One of the key mechanisms identified is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[7][9] By stabilizing the topoisomerase I-DNA complex, these compounds lead to DNA damage and ultimately trigger apoptosis (programmed cell death).[9] Furthermore, some bromoquinoline derivatives have been shown to induce apoptosis through DNA laddering, a hallmark of this cell death pathway.[7][9] The introduction of a nitro group, in addition to bromine, on the quinoline scaffold has been shown to enhance anticancer potency.[7]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of bromoquinoline derivatives as anticancer agents.

General Workflow for Bromoquinoline-Based Anticancer Drug Discovery cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Bromoquinoline Scaffold synthesis Regioselective Synthesis start->synthesis Bromination derivatization Functionalization (e.g., Suzuki, Buchwald-Hartwig) synthesis->derivatization library Library of Bromoquinoline Derivatives derivatization->library invitro In Vitro Screening (e.g., MTT Assay) library->invitro cytotoxicity Cytotoxicity Assays (e.g., LDH Assay) invitro->cytotoxicity apoptosis Apoptosis Assays (e.g., DNA Laddering) cytotoxicity->apoptosis moa Mechanism of Action Studies (e.g., Topoisomerase I Inhibition) apoptosis->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for bromoquinoline-based anticancer drug discovery.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected bromoquinoline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound NameCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL[9]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)8.2 µg/mL[9]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)7.5 µg/mL[9]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)25.6 µg/mL[9]
7-Bromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)>50 µg/mL[9]
7-Bromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)>50 µg/mL[9]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)15.4[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Human Cervical Cancer)26.4[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Human Adenocarcinoma)15.0[7]
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioblastoma)50.0[7]
6,8-Dibromo-5-nitroquinolineHT29 (Human Adenocarcinoma)26.2[7]
6,8-Dibromo-5-nitroquinolineHeLa (Human Cervical Cancer)24.1[7]

Other Therapeutic Applications

While oncology is a major focus, the biological activities of bromoquinolines extend to other therapeutic areas.

Antibacterial Activity: Certain bromoquinoline derivatives have demonstrated promising antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing Escherichia coli.[10][11] The mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[12]

Anti-inflammatory Activity: Bromo-substituted aromatic systems have also been investigated for their anti-inflammatory properties. For instance, some bromo-substituted coumarins, which share structural similarities with quinolines, have shown potent inhibitory activity against nitric oxide (NO) production in macrophages.[12]

The following diagram illustrates a proposed mechanism of action for the antibacterial activity of certain haloquinolines.

Proposed Antibacterial Mechanism of Haloquinolines cluster_inhibition Bacterial Cell haloquinoline Haloquinoline dna_gyrase DNA Gyrase haloquinoline->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV haloquinoline->topoisomerase_iv Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Proposed antibacterial mechanism of haloquinolines.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of bromoquinoline derivatives.

Synthesis of 6-Bromo-5-nitroquinoline: [13]

  • Dissolution: Dissolve 6-bromoquinoline in concentrated sulfuric acid in a round-bottom flask and cool the solution to -5 °C in a salt-ice bath with stirring.

  • Nitrating Mixture Preparation: Separately, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid and cool it to -5 °C.

  • Nitration: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour.

  • Reaction Monitoring and Quenching: Continue stirring at 0 °C until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Washing: Once the ice has melted, extract the mixture with dichloromethane. Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

MTT Assay for Antiproliferative Activity: [14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives and incubate for a specified period (e.g., 24-72 hours). Include appropriate controls (vehicle and positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: [7]

  • Cell Treatment: Seed cells in a 96-well plate and treat with the bromoquinoline compounds at their IC50 concentrations for 24 hours.

  • Supernatant Collection: Transfer the supernatant from all wells to a new plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.

  • Stop Solution: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the control.

Conclusion

Bromoquinolines represent a highly valuable and versatile class of compounds in medicinal chemistry. Their amenability to a wide range of chemical modifications, coupled with their potent and diverse biological activities, makes them a promising scaffold for the development of novel therapeutics. The significant anticancer potential of bromoquinoline derivatives, in particular, warrants further investigation into their mechanisms of action and continued efforts in their design and synthesis to identify new and effective drug candidates. The experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to build upon in the exciting and impactful field of bromoquinoline-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications of 8-Bromoquinolin-4(1H)-one, a versatile heterocyclic intermediate. The document details its use in the synthesis of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. Detailed experimental protocols for its derivatization and for the biological evaluation of its analogues are also provided.

Introduction: The Quinolin-4(1H)-one Scaffold

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom, as in this compound, provides a versatile handle for synthetic modification, allowing for the generation of diverse libraries of compounds for drug discovery and development.[3] This strategic placement of a bromine atom allows for facile derivatization through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Key Research Applications

The primary research application of this compound is as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown significant potential in the following areas:

  • Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative activity of quinolinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[4][5]

  • Antimicrobial Activity: The quinolone scaffold is a well-established pharmacophore in antibacterial drug discovery.[6][7] Functionalization of the this compound core can lead to the development of novel antibacterial agents with improved efficacy or activity against resistant strains.

Data Presentation: Biological Activities of Bromoquinolinone Derivatives

The following tables summarize the biological activities of various bromoquinolinone derivatives, illustrating the potential of compounds synthesized from this compound.

Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives

CompoundCancer Cell LineActivity MetricResultReference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)IC506.7 µg/mL[8]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)IC5025.6 µg/mL[8]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)IC5011.2 µg/mL[8]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)IC5019.4 µg/mL[8]
7-Bromo-8-hydroxyquinolineHeLa (human cervix carcinoma)IC50>50 µg/mL[8]
7-Bromo-8-hydroxyquinolineHT29 (human colon carcinoma)IC50>50 µg/mL[8]
Compound 11e¹COLO 205 (colon cancer)IC50< 1 µM[4]
Compound 11e¹HL-60 (leukemia)IC50< 1 µM[4]
Compound 11e¹Hep3B (hepatocellular carcinoma)IC50< 1 µM[4]
Compound 11e¹H460 (lung cancer)IC50< 1 µM[4]

¹Compound 11e is a 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivative.

Table 2: Antimicrobial Activity of Quinolone Derivatives

CompoundMicrobial StrainActivity MetricResultReference
Quinolone coupled hybrid 5dStaphylococcus aureusMIC0.125-8 µg/mL
Quinolone coupled hybrid 5dBacillus subtilisMIC0.125-8 µg/mL
Quinolone coupled hybrid 5dEscherichia coliMIC0.125-8 µg/mL
Quinolone coupled hybrid 5dPseudomonas aeruginosaMIC0.125-8 µg/mL

Experimental Protocols

Synthesis of 8-Aryl-quinolin-4(1H)-ones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 8-aryl-quinolin-4(1H)-ones from this compound.[9][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-quinolin-4(1H)-one.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT29)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 8-Aryl-quinolin-4(1H)-one derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value for each compound.

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound Arylboronic acid Pd(OAc)₂/PPh₃ K₂CO₃ inert Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Solvents (Dioxane/Water) inert->solvent heat Heat to 100 °C (12-24 hours) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end 8-Aryl-quinolin-4(1H)-one Kinase_Inhibition_Pathway Generalized Kinase Inhibition Signaling Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase 1 (e.g., PI3K, Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., Akt, MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., mTOR, ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factors Kinase3->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Inhibitor Quinolinone Derivative Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols: 8-Bromoquinolin-4(1H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Bromoquinolin-4(1H)-one as a versatile pharmaceutical intermediate. The document details its application in the synthesis of potential therapeutic agents, particularly in the fields of oncology and infectious diseases. Detailed experimental protocols for key synthetic transformations and representative biological activity data are provided to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The quinolin-4(1H)-one scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. The presence of a bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse library of substituted quinolones for structure-activity relationship (SAR) studies. This intermediate is particularly valuable for the development of kinase inhibitors and antimicrobial agents.

Key Applications

The primary utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations allow for the introduction of various aryl, heteroaryl, and amino moieties at the 8-position, leading to the generation of novel compounds with potential therapeutic value.

  • Anticancer Agents: Derivatives of this compound have been explored as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway.[1][2]

  • Antimicrobial Agents: The quinolone core is a well-established pharmacophore in antibacterial drugs. Functionalization of this compound can lead to the development of new antibacterial agents with potentially improved efficacy or activity against resistant strains.

Data Presentation

Table 1: Anticancer Activity of Representative Quinolin-4(1H)-one Derivatives

The following table summarizes the in vitro anticancer activity of various quinolin-4(1H)-one derivatives, demonstrating the potential of this scaffold in oncology research.

Compound IDR Group at C8Cancer Cell LineIC₅₀ (µM)Reference
Q1 PhenylA549 (Lung)5.6[3]
Q2 4-FluorophenylMCF-7 (Breast)7.5[3]
Q3 2-HydroxyphenylHeLa (Cervical)10.2[3]
Q4 Thien-2-ylHCT-116 (Colon)8.9[3]
Q5 Pyridin-3-ylK-562 (Leukemia)4.8[4]
Table 2: Antimicrobial Activity of Representative Quinolone Derivatives

This table presents the minimum inhibitory concentration (MIC) values for selected quinolone derivatives against various bacterial strains, highlighting their potential as antibacterial agents.

Compound IDR GroupBacterial StrainMIC (µg/mL)Reference
AQ1 -Staphylococcus aureus31.25[5]
AQ2 -Escherichia coli62.5[5]
AQ3 -Pseudomonas aeruginosa125[5]

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a starting point for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to synthesize 8-aryl-quinolin-4(1H)-ones.

Workflow for Suzuki-Miyaura Coupling

reagents 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Toluene/EtOH/H₂O) reaction Reaction Setup (Inert Atmosphere) reagents->reaction Combine heating Heating (e.g., 80-100 °C) reaction->heating Stir workup Aqueous Workup & Extraction heating->workup Cool & Process purification Column Chromatography workup->purification Purify product 8-Aryl-quinolin-4(1H)-one purification->product Isolate reagents 1. This compound 2. Amine 3. Pd Catalyst (e.g., Pd₂(dba)₃) 4. Ligand (e.g., Xantphos) 5. Base (e.g., Cs₂CO₃) 6. Solvent (e.g., Dioxane) reaction Reaction Setup (Inert Atmosphere) reagents->reaction Combine heating Heating (e.g., 100-120 °C) reaction->heating Stir workup Filtration & Concentration heating->workup Cool & Process purification Column Chromatography workup->purification Purify product 8-Amino-quinolin-4(1H)-one purification->product Isolate RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Quinolin-4(1H)-one Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols: Anticancer Activity of Highly Brominated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of highly brominated quinoline derivatives. This document includes quantitative data on their efficacy, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action. The information is intended to facilitate further research and development of this promising class of compounds as potential anticancer agents.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including notable anticancer properties.[1][2] The introduction of bromine atoms to the quinoline scaffold has been shown to enhance their cytotoxic and antiproliferative effects against various cancer cell lines.[2][3] Highly brominated quinolines represent a promising area of research for the development of novel cancer therapeutics. This document summarizes the key findings and methodologies related to their anticancer activity.

Quantitative Data Presentation

The anticancer efficacy of several highly brominated quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of Brominated Quinolines against Various Cancer Cell Lines (µg/mL)

CompoundC6 (Rat Glioma)HeLa (Human Cervical Cancer)HT29 (Human Colon Adenocarcinoma)
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) 11.210.813.5
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) 9.65.457.8
Compound 17 (6,8-dibromo-5-nitroquinoline) ---

Data extracted from a study by Ökten et al. (2025).[2]

Table 2: IC50 Values of Brominated Quinolines against Various Cancer Cell Lines (µM)

CompoundC6 (Rat Glioma)HeLa (Human Cervical Cancer)HT29 (Human Colon Adenocarcinoma)
Compound 17 (6,8-dibromo-5-nitroquinoline) 50.024.126.2

Data extracted from a study by Ökten et al. (2013) as cited in Ökten et al. (2025).[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the anticancer activity of highly brominated quinolines are provided below.

Antiproliferative Activity Assessment

3.1.1. BrdU Cell Proliferation ELISA (BCPE) Assay

This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.

  • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution.

  • Add an anti-BrdU antibody conjugated to a peroxidase enzyme (anti-BrdU-POD) and incubate.

  • Wash the wells to remove any unbound antibody conjugate.

  • Add a substrate solution that is converted by the peroxidase into a colored product.

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength. The intensity of the color is directly proportional to the amount of incorporated BrdU and thus to the level of cell proliferation.

Cytotoxicity Assessment

3.2.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compounds as described for the proliferation assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Add the collected supernatant to the reaction mixture.

  • LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

  • The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measure the absorbance of the formazan product at the appropriate wavelength. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Apoptosis Detection

3.3.1. DNA Laddering Assay

This qualitative assay detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.

Protocol:

  • Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash with phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer containing detergents.

  • Treat the lysate with RNase A to remove RNA.

  • Subsequently, treat with Proteinase K to digest proteins.

  • Extract the DNA using a phenol-chloroform extraction or a DNA purification kit.

  • Resolve the extracted DNA on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

Cell Migration Assessment

3.4.1. Wound Healing (Scratch) Assay

This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent cell monolayer.

Protocol:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip or a specialized scratcher.

  • Wash the wells with PBS to remove any detached cells.

  • Replace the medium with fresh medium containing the test compound or vehicle control.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Mechanism of Action Studies

3.5.1. Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no compound).

  • Incubate the reaction at 37°C for 30 minutes to allow the enzyme to act on the DNA.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

  • Separate the different forms of DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Stain the gel with a fluorescent DNA stain and visualize under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

Signaling Pathways and Mechanisms of Action

The anticancer activity of highly brominated quinolines is attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in DNA replication and repair.[2][4]

Topoisomerase I Inhibition

Several highly brominated quinolines have been shown to inhibit human topoisomerase I.[2][4] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, these compounds lead to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition Highly Brominated Quinoline Highly Brominated Quinoline Topoisomerase I Topoisomerase I Highly Brominated Quinoline->Topoisomerase I Inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase I->DNA Replication/Transcription Required for DNA Strand Breaks DNA Strand Breaks Topoisomerase I->DNA Strand Breaks Leads to accumulation of Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Induces

Caption: Inhibition of Topoisomerase I by highly brominated quinolines.

Induction of Apoptosis

The induction of apoptosis is a key mechanism by which highly brominated quinolines exert their anticancer effects.[2] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that quinoline derivatives can activate caspases, which are central executioners of apoptosis.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Brominated Quinoline Brominated Quinoline Brominated Quinoline->Death Receptors Activates Brominated Quinoline->Mitochondria Induces stress Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: General overview of apoptosis induction by quinoline derivatives.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for evaluating the anticancer activity of highly brominated quinolines.

Experimental_Workflow Synthesis & Characterization Synthesis & Characterization In vitro Screening In vitro Screening Synthesis & Characterization->In vitro Screening Antiproliferation Assay (BCPE) Antiproliferation Assay (BCPE) In vitro Screening->Antiproliferation Assay (BCPE) Cytotoxicity Assay (LDH) Cytotoxicity Assay (LDH) In vitro Screening->Cytotoxicity Assay (LDH) Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Antiproliferation Assay (BCPE)->Lead Compound Identification Cytotoxicity Assay (LDH)->Lead Compound Identification Apoptosis Assay (DNA Laddering) Apoptosis Assay (DNA Laddering) Mechanism of Action Studies->Apoptosis Assay (DNA Laddering) Cell Migration Assay (Wound Healing) Cell Migration Assay (Wound Healing) Mechanism of Action Studies->Cell Migration Assay (Wound Healing) Enzyme Inhibition Assay (Topoisomerase I) Enzyme Inhibition Assay (Topoisomerase I) Mechanism of Action Studies->Enzyme Inhibition Assay (Topoisomerase I) Mechanism of Action Studies->Lead Compound Identification

Caption: Workflow for anticancer evaluation of brominated quinolines.

Conclusion

Highly brominated quinolines have demonstrated significant anticancer activity through mechanisms that include the inhibition of topoisomerase I and the induction of apoptosis. The data and protocols presented in this document provide a foundation for researchers to further explore the therapeutic potential of this class of compounds. Future studies should focus on elucidating the specific signaling pathways involved and evaluating the in vivo efficacy and safety of lead candidates.

References

Application Notes and Protocols: Antibacterial and Antimicrobial Properties of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds, structurally related to the well-known quinolone antibiotics, serve as a privileged scaffold in the development of new therapeutic agents.[1][4] Their efficacy against a range of microbial pathogens, including multidrug-resistant strains, makes them a promising area of research for combating the growing threat of antimicrobial resistance.[5][6][7] This document provides a detailed overview of the antibacterial and antimicrobial properties of various quinolinone derivatives, including quantitative data, experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and experimental workflows.

Mechanism of Action

The primary antibacterial mechanism of many quinolinone derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By interfering with the process of DNA supercoiling and decatenation, quinolinone derivatives introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.[8] Some derivatives may also exhibit alternative mechanisms of action, such as the inhibition of dihydrofolate reductase or disruption of bacterial biofilms.[7]

cluster_bacterium Bacterial Cell Quinolinone Quinolinone Derivative DNA_Gyrase DNA Gyrase (GyrA, GyrB) Quinolinone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) Quinolinone->Topo_IV Inhibits Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Replicated_DNA Replicated Daughter Chromosomes Topo_IV->Replicated_DNA Decatenation Topo_IV->Cell_Death Leads to DNA breaks Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->Relaxed_DNA Relaxation cluster_workflow Antimicrobial Evaluation Workflow Start Start: Synthesized Quinolinone Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Determine Spectrum of Activity (Gram+, Gram-, Fungi) MIC_Determination->Spectrum_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) Spectrum_Analysis->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) Cytotoxicity_Assay->Mechanism_of_Action Low Toxicity In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Studies->Lead_Optimization Efficacious Lead_Optimization->Start Iterative Process End End: Potential Drug Candidate Lead_Optimization->End

References

Application Notes and Protocols for Biological Assays with 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a bromine atom at the 8-position of the quinolinone core is anticipated to modulate the compound's physicochemical properties, potentially leading to novel therapeutic activities. While extensive research on 8-Bromoquinolin-4(1H)-one is emerging, this document provides a comprehensive guide to conducting biological assays based on the known activities of structurally related quinoline and quinolinone compounds. These protocols are designed to facilitate the investigation of its potential as an anticancer or antimicrobial agent.

Anticipated Biological Activities

Based on the biological evaluation of analogous compounds, this compound is predicted to exhibit significant anticancer and antimicrobial properties.[1] Quinolone derivatives are known for their antibacterial effects, often targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] Furthermore, various brominated quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][3] The proposed mechanisms for their anticancer effects include the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair, and the induction of apoptosis.[2][3]

Experimental Protocols

In Vitro Anticancer Activity

A tiered screening approach is recommended to evaluate the anticancer potential of this compound, starting with a general cytotoxicity screen followed by more specific mechanistic assays.

This colorimetric assay is a standard method for assessing cell viability and proliferation.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa - human cervix carcinoma, HT29 - human colon carcinoma)[2]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium. A common starting concentration range is 0.1 to 100 µM.[4] The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.[5]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100[5]

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[5]

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5021.5 ± 2.5
1008.9 ± 1.8
IC₅₀ (µM) ~10.5

Note: The data above is hypothetical and for illustrative purposes only.

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: The Caspase-Glo® 3/7 Assay provides a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Cancer cell line

  • White-walled 96-well plates suitable for luminescence[4]

  • Caspase-Glo® 3/7 Assay System (Promega)[4]

  • This compound

  • Positive control (e.g., Staurosporine)[4]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium.[4]

    • Incubate for 24 hours at 37°C, 5% CO₂.[4]

    • Treat cells with varying concentrations of this compound and the positive control.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of blank wells.

    • Express the data as fold change in caspase activity relative to the vehicle control.

Data Presentation:

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control-1.0 ± 0.1
This compound11.8 ± 0.2
104.5 ± 0.5
508.2 ± 0.9
Staurosporine110.5 ± 1.1

Note: The data above is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Topoisomerase I Inhibition

Structurally related brominated quinolines have been shown to inhibit topoisomerase I.[2]

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. Intercalating agents or compounds that bind to the enzyme can inhibit this process, leaving the DNA in its supercoiled state.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Assay buffer

  • Loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Positive control (e.g., Camptothecin)[2]

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.

    • Include a negative control (DNA + Topoisomerase I, no compound) and a relaxed DNA control (DNA only).[2]

  • Enzyme Addition and Incubation:

    • Add human Topoisomerase I to all tubes except the relaxed DNA control.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding loading dye containing SDS.

    • Load the samples onto an agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Data Analysis:

    • Analyze the bands. The supercoiled DNA will migrate faster than the relaxed DNA. An effective inhibitor will show a higher proportion of supercoiled DNA compared to the negative control.

Data Presentation:

LaneTreatmentResult (DNA form)
1Relaxed DNA ControlRelaxed
2Negative Control (DNA + Topo I)Relaxed
3Positive Control (Camptothecin)Supercoiled
4This compound (10 µM)Partially Relaxed
5This compound (50 µM)Supercoiled

Note: The data above is hypothetical and for illustrative purposes only.

Visualizations

G cluster_workflow Experimental Workflow for Anticancer Screening A Primary Screening: Cell Viability (MTT) Assay B Secondary Screening: Apoptosis Assay (Caspase-Glo) A->B Active Compounds C Mechanistic Study: Topoisomerase I Inhibition Assay B->C Apoptosis-Inducing Compounds D Lead Candidate C->D Active Inhibitors

Caption: Workflow for anticancer screening of this compound.

G cluster_pathway Proposed Apoptotic Signaling Pathway Compound This compound TopoI Topoisomerase I Compound->TopoI Inhibition DNA_Damage DNA Damage TopoI->DNA_Damage leads to Caspase_Cascade Caspase Cascade (Caspase-3/7 activation) DNA_Damage->Caspase_Cascade triggers Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Important Considerations

  • Solubility: The solubility of quinoline derivatives can be pH-dependent.[5] It is crucial to ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. Gentle warming of the medium to 37°C or brief sonication of the stock solution can aid solubility.[5]

  • Autofluorescence: The quinoline core is known to be fluorescent, which can interfere with fluorescence-based assays.[5] It is recommended to measure the fluorescence of this compound at the excitation and emission wavelengths of any planned fluorescent assays to check for potential interference.[5] If significant autofluorescence is detected, consider using a non-fluorescent, colorimetric, or luminescent assay.[5]

  • Cell Health: Always use cells that are in a healthy, logarithmic growth phase and have a low passage number to ensure consistent and reproducible results.[5]

  • Controls: Appropriate positive and negative controls are essential for the validation of assay results.

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Screening of Quinolinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its analogues represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, inhibition of topoisomerase, and the generation of reactive oxygen species (ROS).[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for the initial screening of the cytotoxic potential of these novel compounds.[4][5]

This document provides a comprehensive guide for utilizing the MTT assay to evaluate the in vitro cytotoxicity of quinolinone analogues against various cancer cell lines. It includes detailed experimental protocols, data presentation guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][6] This reduction is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[7] The resulting formazan crystals are retained within the cells and can be solubilized using an appropriate solvent, such as dimethyl sulfoxide (DMSO). The amount of formazan produced is directly proportional to the number of viable cells.[6] Therefore, the intensity of the purple color, which can be quantified spectrophotometrically, serves as an indicator of cell viability. A decrease in the absorbance of treated cells compared to untreated controls signifies a reduction in cell viability and indicates the cytotoxic effect of the tested compound.

Data Presentation

The cytotoxic activity of quinolinone analogues is typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.[8] The following tables summarize the cytotoxic activity of various quinolinone analogues against different cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of Quinoline-Chalcone Derivatives

Compound IDCell LineIC50 (µM)
12e MGC-8031.38
HCT-1165.34
MCF-75.21
5-Fu (Control) MGC-8036.22
HCT-11610.4
MCF-711.1

Data sourced from a study on quinoline-chalcone derivatives.[3]

Table 2: Cytotoxicity of Cyclopenta[b]quinoline-1,8-dione Derivatives

Compound IDHeLa IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)Raji IC50 (µM)
6h 55.4>100>10038.5
7f 84.0>100>100>100

Data indicates that most synthesized compounds in this series exhibited weak cytotoxic effects, with IC50 values often exceeding 100 µM.[9]

Table 3: Cytotoxicity of Copper(II) Complexes of 8-Hydroxyquinoline Derivatives against MCF-7 Cells

CompoundDescriptionIC50 (µM)
1 Complex with –CN group1.86 ± 0.27
2 Complex with –COOH group0.77 ± 0.12

This study highlights that the functional group on the ligand can significantly influence the cytotoxicity of the complex.[4]

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the MTT assay to screen the cytotoxicity of quinolinone analogues.

Materials and Reagents
  • Cells: Desired cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Quinolinone analogues dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[10]

  • Solubilization Solution: Anhydrous DMSO is commonly used.[4]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.[11]

    • Inverted microscope.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis cell_culture 1. Cell Culture (Logarithmic growth phase) cell_seeding 2. Cell Seeding (Optimize density in 96-well plate) cell_culture->cell_seeding cell_attachment 3. Incubation (24h for cell attachment) cell_seeding->cell_attachment prepare_dilutions 4. Prepare Serial Dilutions (Quinolinone analogues) add_treatment 5. Add Treatment to Cells (Incubate for 24-72h) prepare_dilutions->add_treatment add_mtt 6. Add MTT Reagent (Incubate for 2-4h) add_treatment->add_mtt solubilize 7. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance data_analysis 9. Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis

Caption: Experimental workflow for MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the optimal cell seeding density for each cell line to ensure a linear relationship between cell number and absorbance. A typical starting range is 1,000 to 100,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone analogues in the cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used for the highest concentration of the test compounds.

      • Blank Control: Medium only (no cells) to determine background absorbance.[10]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals, resulting in a homogeneous purple solution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to subtract background absorbance.[10]

    • Read the plate within 1 hour of adding the solubilization solution.[12]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [13]

  • IC50 Determination: Plot a dose-response curve with the concentration of the quinolinone analogue on the x-axis and the percentage of cell viability on the y-axis. Determine the IC50 value from this curve using appropriate software (e.g., GraphPad Prism).[8]

Potential Signaling Pathway of Quinolinone Analogue-Induced Cytotoxicity

Quinolinone analogues can induce cytotoxicity through multiple signaling pathways, often culminating in apoptosis. A potential mechanism involves the inhibition of topoisomerase, leading to DNA damage, the generation of reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.

G quinolinone Quinolinone Analogue topoisomerase Topoisomerase Inhibition quinolinone->topoisomerase ros ROS Generation quinolinone->ros dna_damage DNA Damage topoisomerase->dna_damage dna_damage->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential signaling pathway for quinolinone cytotoxicity.

Troubleshooting

Problem Possible Cause Solution
High Background Absorbance Contamination of medium or reagents; Phenol red interference.Use fresh, high-quality reagents; Use a phenol red-free medium during MTT incubation.
Low Absorbance Readings Low cell density; Insufficient incubation time with MTT.Optimize cell seeding density; Increase MTT incubation time (typically 1-4 hours).
Inconsistent Results "Edge effects" due to evaporation; Variation in cell health or passage number.Fill perimeter wells with sterile PBS and do not use for data; Use cells in the logarithmic growth phase and at a consistent passage number.
Incomplete Solubilization of Formazan Crystals Insufficient solvent volume or inadequate mixing.Ensure sufficient volume of solubilization solvent and mix thoroughly on an orbital shaker.
Interference from Test Compounds Colored compounds or those with reducing/oxidizing properties.Include control wells with the test compound but no cells to assess interference.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of New Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. A critical step in this process is the accurate and reproducible assessment of a new compound's in vitro activity against a panel of clinically relevant microorganisms. This document provides a detailed workflow and standardized protocols for the antimicrobial susceptibility testing (AST) of new chemical entities, from initial screening to the determination of bactericidal activity. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[1][2][3][4][5][6]

Overall Workflow

The antimicrobial susceptibility testing of a new compound follows a hierarchical approach. It begins with a primary screening to identify any antimicrobial activity, followed by quantitative measures to determine the potency of the compound. Finally, its bactericidal or bacteriostatic nature is assessed.

AST_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Bactericidal/Bacteriostatic Activity cluster_3 Phase 4: Data Analysis start New Compound disk_diffusion Disk Diffusion Method start->disk_diffusion Initial Qualitative Assessment mic Broth Microdilution (MIC Determination) disk_diffusion->mic Compound shows activity mbc Subculture from MIC plate (MBC Determination) mic->mbc analysis Data Interpretation and Reporting mbc->analysis

Caption: High-level workflow for AST of new compounds.

Phase 1: Primary Screening - Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique used for initial screening to determine if a new compound possesses antimicrobial activity.[7][8][9][10][11] An agar plate is inoculated with a standardized bacterial suspension, and paper disks impregnated with the test compound are placed on the surface.[7] The compound diffuses into the agar, and if it inhibits bacterial growth, a clear zone of inhibition will appear around the disk.[7][11] The size of this zone gives a preliminary indication of the compound's activity.[7]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test
  • Preparation of Inoculum:

    • From a pure 18-24 hour culture, select 4-5 well-isolated colonies.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Inoculation of Agar Plate:

    • Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.[10]

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12]

  • Application of Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the new compound. A range of concentrations should be tested.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

    • Place disks at least 24 mm apart to avoid overlapping zones.[10] No more than 12 disks should be placed on a 150 mm plate, and no more than 6 on a 100 mm plate.[11]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[7]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm).

    • The presence of a zone of inhibition indicates that the compound has antimicrobial activity. The larger the zone, the more potent the compound may be against the test organism.

Data Presentation: Disk Diffusion Results
Test OrganismCompound IDConcentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Compound A1018
Staphylococcus aureus ATCC 25923Compound A3025
Escherichia coli ATCC 25922Compound A100
Escherichia coli ATCC 25922Compound A306
Pseudomonas aeruginosa ATCC 27853Compound A300

Phase 2: Potency Determination - Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the primary screen, the next step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] The broth microdilution method is the standard technique for determining MIC values.[16][17][18]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the new compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[19] Typically, 50-100 µL of broth is used per well.[13]

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion test.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[20]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: MIC Values
Test OrganismCompound IDMIC (µg/mL)
Staphylococcus aureus ATCC 25923Compound A2
Enterococcus faecalis ATCC 29212Compound A4
Escherichia coli ATCC 25922Compound A>128
Pseudomonas aeruginosa ATCC 27853Compound A>128

Phase 3: Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21][22] Determining the MBC helps to classify a new compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Experimental Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, take a 10-100 µL aliquot.[20]

  • Plating and Incubation:

    • Spread the aliquot onto a drug-free agar plate (e.g., MHA).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log) reduction of the initial inoculum density.[20][22]

  • Interpretation:

    • A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[22]

    • A compound is considered bacteriostatic if the MBC is more than four times the MIC (MBC/MIC ratio > 4).[20]

Data Presentation: MIC and MBC Results
Test OrganismCompound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Compound A242Bactericidal
E. faecalis ATCC 29212Compound A482Bactericidal
S. aureus ATCC 25923Compound B23216Bacteriostatic
E. faecalis ATCC 29212Compound B4>128>32Bacteriostatic

Interpretation of Results for New Compounds

For new compounds, established clinical breakpoints (Susceptible, Intermediate, Resistant) are not available.[23][24] Therefore, the initial assessment relies on comparing the MIC values to those of known antibiotics against the same panel of organisms. Lower MIC values indicate higher potency. The MBC/MIC ratio provides crucial information on the compound's mode of action (bactericidal vs. bacteriostatic), which is a key factor in its potential therapeutic application.[20] Further studies, including pharmacokinetics/pharmacodynamics (PK/PD) and in vivo efficacy models, are required to establish meaningful breakpoints for a new drug.[25]

References

Application Notes and Protocols: 8-Bromoquinolin-4(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinolin-4(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates the quinolin-4(1H)-one core, a privileged scaffold found in numerous biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. The presence of a bromine atom at the 8-position provides a key reactive handle for introducing molecular diversity through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of novel drug candidates and functional materials.

Key Applications

The quinolin-4(1H)-one moiety is a cornerstone in the design of therapeutic agents. The bromine atom at the C8 position of this compound allows for the strategic introduction of a wide array of aryl, heteroaryl, and amino substituents via palladium-catalyzed cross-coupling reactions. This capability enables extensive Structure-Activity Relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new chemical entities.

  • Anticancer Drug Discovery: Many quinoline derivatives exhibit anticancer activity, with some acting as inhibitors of critical enzymes in cell proliferation and survival, such as topoisomerase I.[1] The functionalization of the 8-position can lead to the development of potent and selective anticancer agents.[2]

  • Antibacterial Agents: The quinolone core is a well-established pharmacophore in antibacterial drugs.[3] Novel derivatives synthesized from this compound can be explored for their efficacy against drug-resistant bacterial strains.

  • Ligands and Materials Science: The rigid, planar structure of the quinolinone system makes it an attractive scaffold for the synthesis of novel ligands for catalysis and functional organic materials.[4]

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 8-position of the quinolinone core.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add THF (10 mL) and deionized water (2.5 mL) via syringe.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinolin-4(1H)-one.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Phenylquinolin-4(1H)-one85
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)quinolin-4(1H)-one82
33-Fluorophenylboronic acid8-(3-Fluorophenyl)quinolin-4(1H)-one78
4Thiophen-2-ylboronic acid8-(Thiophen-2-yl)quinolin-4(1H)-one75

Note: Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation at the 8-position of the quinolinone scaffold.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Solvent (e.g., dry Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%).

  • Add dry toluene (10 mL) via syringe, followed by the desired amine (1.2 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing the pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(amino)quinolin-4(1H)-one.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Morpholine8-(Morpholino)quinolin-4(1H)-one90
2Aniline8-(Phenylamino)quinolin-4(1H)-one75
3Benzylamine8-(Benzylamino)quinolin-4(1H)-one80
4Piperidine8-(Piperidin-1-yl)quinolin-4(1H)-one88

Note: Yields are illustrative and based on typical outcomes for similar Buchwald-Hartwig aminations.

Visualizations

Experimental Workflows

G cluster_suzuki Suzuki-Miyaura Coupling Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow s1 Combine Reactants: This compound, Arylboronic acid, Pd(dppf)Cl₂, K₃PO₄ s2 Inert Atmosphere: Evacuate and backfill with N₂/Ar s1->s2 s3 Add Solvents: THF and Water s2->s3 s4 Reaction: Heat at 70-80 °C for 12-24h s3->s4 s5 Work-up: Ethyl acetate extraction, wash with water and brine s4->s5 s6 Purification: Flash column chromatography s5->s6 s7 Final Product: 8-Arylquinolin-4(1H)-one s6->s7 b1 Combine Reactants: This compound, Amine, Pd₂(dba)₃, Ligand, NaOtBu b2 Inert Atmosphere: Dry vessel under N₂/Ar b1->b2 b3 Add Solvent: Dry Toluene b2->b3 b4 Reaction: Heat at 100-120 °C for 4-18h b3->b4 b5 Work-up: Filter through celite, concentrate filtrate b4->b5 b6 Purification: Flash column chromatography b5->b6 b7 Final Product: 8-(Amino)quinolin-4(1H)-one b6->b7

Caption: Experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Potential Biological Signaling Pathway

Derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have demonstrated the ability to inhibit the human DNA topoisomerase I enzyme.[1] This enzyme plays a critical role in DNA replication and repair. Its inhibition leads to DNA damage and subsequently induces apoptosis (programmed cell death) in cancer cells.

G cluster_pathway Topoisomerase I Inhibition Pathway drug Quinolinone Derivative (from this compound) topo1 Topoisomerase I (Topo I) drug->topo1 Inhibition dna_replication DNA Replication & Transcription topo1->dna_replication Relieves torsional stress dna_breaks Single-Strand DNA Breaks dna_replication->dna_breaks Collision of replication fork with Topo I-DNA complex apoptosis Apoptosis (Cell Death) dna_breaks->apoptosis cancer_inhibition Inhibition of Cancer Cell Proliferation apoptosis->cancer_inhibition

Caption: Inhibition of Topoisomerase I signaling pathway by a quinolinone derivative.

References

Application of Bromoquinolines in Developing Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. Bromoquinolines, a class of halogenated heterocyclic compounds, have demonstrated significant potential as QS inhibitors. Their ability to interfere with bacterial signaling pathways without exerting bactericidal pressure reduces the likelihood of resistance development. This document provides detailed application notes and protocols on the use of bromoquinolines as quorum sensing inhibitors, focusing on their activity against clinically relevant pathogens like Pseudomonas aeruginosa.

Signaling Pathways Targeted by Bromoquinoline Derivatives

Bromoquinoline-based compounds primarily target the Pseudomonas aeruginosa QS systems, which are organized in a hierarchical manner. The Las and Rhl systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules, and the Pseudomonas quinolone signal (PQS) system are key regulators of virulence.[1][2] Bromoquinoline derivatives can interfere with these pathways by inhibiting the synthesis of signaling molecules or by blocking their cognate receptors.

Caption: Hierarchical quorum sensing pathways in P. aeruginosa and points of inhibition by bromoquinolines.

Quantitative Data on Bromoquinoline QS Inhibitors

The inhibitory activities of various bromoquinoline derivatives have been quantified against different bacterial strains and QS-regulated processes. The following tables summarize key findings.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum by Halogenated Quinoline-Anthranilic Acid Hybrids

CompoundDescriptionIC50 (µM)Reference
19 7-chloroquinoline linked to a halogenated anthranilic acid via 1,3,4-oxadiazole63.15[3]

IC50 represents the concentration required to inhibit 50% of violacein production.

Table 2: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1 by Bromoindole-3-carboxaldehyde

Virulence FactorStrainCompound Concentration (µg/ml)% InhibitionReference
PyocyaninPa0110092.5[4]
ElastasePa0110079.85[4]
ProteasePa015092.8[4]
AlginateATCC 2785310076.16[4]

Note: While not a bromoquinoline, 5-bromoindole-3-carboxaldehyde is a structurally related bromo-heterocycle demonstrating potent anti-QS activity.

Table 3: Anti-biofilm Activity of Halogenated Quinoline-Anthranilic Acid Hybrids against P. aeruginosa PAO1

CompoundEffect on Biofilm FormationEffect on Pre-formed BiofilmReference
15 ~50% reduction~25% reduction[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of bromoquinolines as QS inhibitors. Below are protocols for key experiments.

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for anti-QS activity. C. violaceum produces the purple pigment violacein, which is regulated by a QS system homologous to the LuxI/LuxR system.

Workflow Diagram:

G start Start culture Prepare overnight culture of C. violaceum start->culture dilute Dilute culture in fresh LB broth culture->dilute plate Aliquot diluted culture into 96-well plate dilute->plate add_compounds Add bromoquinoline compounds at various concentrations plate->add_compounds incubate Incubate at 30°C for 24h add_compounds->incubate quantify_growth Measure OD600 for bacterial growth incubate->quantify_growth quantify_violacein Lyse cells and extract violacein with DMSO/Ethanol incubate->quantify_violacein analyze Calculate % inhibition and IC50 quantify_growth->analyze measure_violacein Measure absorbance of violacein extract at 585 nm quantify_violacein->measure_violacein measure_violacein->analyze end End analyze->end

Caption: Workflow for the violacein inhibition assay.

Methodology:

  • Culture Preparation: Inoculate C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • Compound Addition: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Add serial dilutions of the bromoquinoline compounds dissolved in a suitable solvent (e.g., DMSO). Include a solvent control.

  • Incubation: Incubate the plate at 30°C for 18-24 hours with gentle shaking.[5]

  • Growth Measurement: Measure the OD600 of each well to assess bacterial growth and rule out bactericidal effects.

  • Violacein Quantification:

    • Centrifuge the plate to pellet the cells.

    • Discard the supernatant and add a lysis agent (e.g., DMSO or ethanol) to each well to extract the violacein.

    • Measure the absorbance of the extracted violacein at 585 nm.

  • Data Analysis: Normalize the violacein production to bacterial growth (A585/OD600). Calculate the percentage of inhibition relative to the solvent control and determine the IC50 value.

Protocol 2: Pyocyanin Inhibition Assay in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, regulated by the rhl and pqs QS systems.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa (e.g., PAO1) in a suitable medium (e.g., LB broth) to early exponential phase. Add the bromoquinoline compounds at desired concentrations and incubate for 18-24 hours at 37°C with shaking.[6]

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the bacteria.

    • Transfer the supernatant to a new tube and add chloroform in a 3:5 ratio (chloroform:supernatant).

    • Vortex to extract the pyocyanin into the chloroform layer (blue).

    • Transfer the chloroform layer to a new tube and add 0.2 M HCl in a 1:3 ratio (HCl:chloroform).

    • Vortex to extract the pyocyanin into the aqueous layer (pink).

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.[6]

  • Data Analysis: Calculate the percentage of pyocyanin inhibition compared to the untreated control.

Protocol 3: Biofilm Inhibition Assay

This assay evaluates the ability of bromoquinolines to prevent the formation of biofilms.

Methodology:

  • Assay Setup: In a 96-well polystyrene microtiter plate, add fresh culture medium containing a standardized inoculum of P. aeruginosa.

  • Compound Addition: Add serial dilutions of the bromoquinoline compounds to the wells. Include a solvent control.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Staining:

    • Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

  • Quantification: Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance at a wavelength between 570-595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the control.

Conclusion

Bromoquinolines represent a promising class of compounds for the development of quorum sensing inhibitors. Their ability to attenuate virulence and biofilm formation in pathogens like P. aeruginosa without direct bactericidal activity makes them attractive candidates for anti-virulence therapies. The protocols and data presented here provide a framework for researchers to explore the potential of bromoquinoline derivatives further. Future work should focus on elucidating the precise molecular targets and optimizing the structure-activity relationships to enhance potency and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing High-Yield Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinolinones. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to address common challenges encountered in quinolinone synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during quinolinone synthesis.

Issue 1: Low Reaction Yield

A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.[1][2]

  • Initial Checks:

    • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[2] Consider purifying starting materials through distillation or recrystallization if their purity is questionable.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time to avoid product decomposition from prolonged heating.[1][2]

  • Reaction Parameter Optimization:

    • Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, require high temperatures for cyclization, often exceeding 250°C.[2][3] Suboptimal temperatures can lead to incomplete reactions or product decomposition.[4]

    • Solvent: The choice of solvent can significantly impact reaction yield. High-boiling, inert solvents like mineral oil or 1,2,4-trichlorobenzene can dramatically improve yields in thermal cyclizations compared to running the reaction neat.[2][3]

    • Catalyst: The selection and concentration of the catalyst are critical. In the Friedländer synthesis, for instance, various acid or base catalysts can be employed, and their effectiveness can differ based on the specific substrates.[2][5] Ensure the catalyst is active and used in the correct amount.

  • Work-up and Purification:

    • Extraction: Optimize the pH during aqueous work-up to ensure the quinolinone product is in its neutral form, maximizing its solubility in the organic extraction solvent.

    • Purification Method: Quinolinones can sometimes be sensitive to silica gel. If you observe product decomposition on a silica gel column, consider using alternative stationary phases like alumina or purifying the product by recrystallization.[1]

Low_Yield_Troubleshooting cluster_purity Starting Materials cluster_conditions Reaction Parameters cluster_workup Product Isolation start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions start->review_conditions analyze_workup Analyze Workup & Purification start->analyze_workup impure_reactants Impure Reactants? check_purity->impure_reactants incorrect_temp Incorrect Temperature? review_conditions->incorrect_temp loss_extraction Loss During Extraction? analyze_workup->loss_extraction impure_reactants->review_conditions No purify_reactants Purify Reactants (Distillation, Recrystallization) impure_reactants->purify_reactants Yes end_node Yield Improved purify_reactants->end_node optimize_temp Optimize Temperature incorrect_temp->optimize_temp Yes inappropriate_solvent Inappropriate Solvent? incorrect_temp->inappropriate_solvent No optimize_temp->end_node inappropriate_solvent->analyze_workup No screen_solvents Screen Different Solvents inappropriate_solvent->screen_solvents Yes screen_solvents->end_node optimize_ph Check pH, Perform Back-Extraction loss_extraction->optimize_ph Yes decomp_silica Decomposition on Silica? loss_extraction->decomp_silica No optimize_ph->end_node use_alumina Use Alumina or Recrystallize decomp_silica->use_alumina Yes use_alumina->end_node

Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

The formation of side products is a common issue that can complicate purification and reduce the overall yield.

  • Friedländer Synthesis: A frequent side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material.[6] To mitigate this, consider using milder reaction conditions, an imine analog of the o-aminoaryl aldehyde or ketone, or adding the ketone slowly to the reaction mixture.[6]

  • Knorr Quinoline Synthesis: Depending on the reaction conditions, the formation of a 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline product.[7] Using a large excess of a dehydrating agent like polyphosphoric acid (PPA) generally favors the formation of the 2-hydroxyquinoline.[7]

  • Skraup and Doebner-von Miller Syntheses: Tar and polymer formation are common due to the polymerization of α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[6] Using a moderator like ferrous sulfate can help control the exothermic nature of the Skraup synthesis and reduce charring.[8]

Issue 3: Poor Regioselectivity

Poor regioselectivity is a common challenge when using unsymmetrical starting materials.

  • Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control regioselectivity, you can introduce a directing group on the ketone or use specific catalysts like ionic liquids.[2][5]

  • Conrad-Limpach-Knorr Synthesis: The regioselectivity of this reaction is highly dependent on temperature. Lower temperatures (room temperature to 100°C) favor the kinetic product, a 4-hydroxyquinoline, while higher temperatures (above 140°C) lead to the thermodynamic product, a 2-hydroxyquinoline.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quinolinone synthesis?

A1: The most prevalent methods include classical named reactions like the Conrad-Limpach, Knorr, and Friedländer syntheses.[1] Modern approaches often utilize metal catalysts or microwave assistance to improve yields and reaction conditions.[1]

Q2: My Conrad-Limpach cyclization step is failing. What should I do?

A2: The key to a successful Conrad-Limpach cyclization is reaching and maintaining a high temperature, often around 250°C.[2][3] Using a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial and can increase yields significantly compared to running the reaction neat.[2][3][10]

Q3: How can I improve the yield and purity in my Friedländer synthesis?

A3: Low yields are often due to harsh reaction conditions leading to side reactions. Modern protocols suggest using milder catalysts to allow the reaction to proceed under more controlled conditions. A variety of catalysts, including solid-supported acids and metal catalysts, have been shown to improve efficiency.[2][11]

Q4: What are the best practices for purifying quinolinone products?

A4: Purification can be challenging due to the polarity of quinolinones. If you observe decomposition on silica gel, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine. Recrystallization is often a good alternative to chromatography for obtaining highly pure products.

Q5: Can microwave irradiation improve my quinolinone synthesis?

A5: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for many quinolinone synthesis methods.[12][13] For example, a microwave-assisted Friedländer synthesis using acetic acid as both solvent and catalyst can be completed in as little as 5 minutes in excellent yield.[13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the optimization of various quinolinone synthesis methods.

Table 1: Conrad-Limpach Synthesis - Effect of Solvent on Yield

This table illustrates the impact of different high-boiling solvents on the yield of 4-hydroxy-2-methyl-6-nitroquinoline.[14]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365

Table 2: Friedländer Synthesis - Catalyst and Solvent Optimization

This table shows the effect of different catalysts and solvents on the yield of substituted quinolines from 2-aminobenzophenone and ethyl acetoacetate.[1]

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHEthanolReflux585
Amberlyst-15TolueneReflux690
p-TsOHTolueneReflux492
I₂None1000.595

Table 3: Microwave-Assisted vs. Conventional Heating in Quinolinone Synthesis

This table compares the reaction times and yields of quinolinone derivatives synthesized via microwave irradiation versus conventional heating.[15]

Synthesis MethodHeating MethodTimeYield (%)
FriedländerConventional4 h78
FriedländerMicrowave5 min95
KnorrConventional2 h82
KnorrMicrowave10 min94

Experimental Protocols

Protocol 1: Two-Step Conrad-Limpach Synthesis of 4-Hydroxyquinolines [2]

Step 1: Formation of the β-aminoacrylate

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove the water produced as a byproduct under reduced pressure to isolate the crude β-aminoacrylate intermediate.

Step 2: Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Conrad_Limpach_Workflow cluster_step1 Step 1: Formation of β-aminoacrylate cluster_step2 Step 2: Cyclization mix_reactants Mix aniline and β-ketoester with catalytic acid stir_rt Stir at room temperature for 1-2h mix_reactants->stir_rt remove_water Remove water under reduced pressure stir_rt->remove_water add_solvent Add intermediate to high-boiling solvent remove_water->add_solvent Crude intermediate heat_250 Heat to ~250°C for 30-60 min add_solvent->heat_250 cool_precipitate Cool and precipitate product heat_250->cool_precipitate filter_dry Filter, wash, and dry product cool_precipitate->filter_dry

Experimental workflow for the Conrad-Limpach synthesis.

Protocol 2: Knorr Quinoline Synthesis of 2-Hydroxyquinoline [1]

  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours.

  • Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.

Protocol 3: Catalyzed Friedländer Synthesis [2]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First reactants 2-Aminoaryl Ketone + Active Methylene Compound aldol Aldol Condensation reactants->aldol schiff_base Schiff Base Formation reactants->schiff_base cyclization1 Intramolecular Cyclization (Schiff Base Formation) aldol->cyclization1 dehydration1 Dehydration cyclization1->dehydration1 product Quinolinone dehydration1->product cyclization2 Intramolecular Aldol-type Reaction schiff_base->cyclization2 dehydration2 Dehydration cyclization2->dehydration2 dehydration2->product

Competing reaction pathways in the Friedländer synthesis.

Protocol 4: Microwave-Assisted Friedländer Synthesis [16]

  • Reagents: 2-Aminobenzophenone (1.0 mmol), cyclic or α-methylene ketone (e.g., cyclohexanone) (2.0 mmol), and glacial acetic acid (2.0 mL).

  • Procedure:

    • Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel with a magnetic stir bar.

    • Add glacial acetic acid, which serves as both the catalyst and the solvent.[16]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[16]

  • Work-up:

    • After cooling, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography.

References

Technical Support Center: Bromoquinoline Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with bromoquinolines in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my bromoquinoline compounds poorly soluble in aqueous solutions?

Bromoquinolines, like many quinoline derivatives, are often hydrophobic and can have strong intermolecular interactions, leading to low aqueous solubility.[1][2] This is a common challenge in drug discovery, with a significant percentage of new chemical entities being poorly soluble.[3][4] The molecular structure, including the presence of the bromine atom and the quinoline core, contributes to its lipophilic nature.[5]

Q2: What is the first-line approach to solubilizing bromoquinolines for in vitro assays?

The most common initial strategy is to prepare a high-concentration stock solution in a water-miscible organic solvent, which is then diluted into the aqueous assay buffer.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1][6]

Q3: My bromoquinoline precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This phenomenon, known as "crashing out" or "antisolvent precipitation," occurs when the compound's solubility limit in the final aqueous environment is exceeded.[1][6] Several strategies can address this, including optimizing the co-solvent concentration, adjusting the pH, or using solubilizing excipients.[1]

Q4: What is the maximum concentration of DMSO permissible in my cell-based assay?

The tolerance to DMSO is cell-line dependent.[6] As a general guideline, the final DMSO concentration should be kept at or below 0.5% (v/v), with many researchers aiming for concentrations below 0.1% to minimize off-target effects and cytotoxicity.[6][7]

Q5: Can heating my stock solution improve the solubility of my bromoquinoline?

Gentle warming (e.g., to 37-40°C) can aid in dissolving the compound in the stock solvent.[1] However, it is crucial to ensure the compound's stability at that temperature to avoid degradation. The solution should be cooled to room temperature before being added to the assay to prevent thermal shock to biological components.[1]

Troubleshooting Guide: Enhancing Bromoquinoline Solubility

If you are encountering solubility issues with your bromoquinoline compounds, follow this troubleshooting guide. It is often necessary to combine multiple approaches for optimal results.

Issue 1: Compound Precipitation Upon Dilution of Organic Stock

This is the most common solubility challenge. The following strategies can be employed sequentially or in combination.

Strategy 1: Co-solvent System Optimization

While DMSO is a common starting point, other co-solvents or mixtures may be more effective.

  • Alternative Co-solvents: Test other water-miscible organic solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG).[1][3][8]

  • Co-solvent Mixtures: A combination of solvents can sometimes provide better solubilizing power.[1]

Strategy 2: pH Modification

The solubility of ionizable compounds is highly dependent on pH.[9] Quinolines are weak bases, and their solubility can often be increased in acidic conditions.[10][11][12]

  • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Determine the solubility of your bromoquinoline in each buffer.

  • Caution: Ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes).[6]

Strategy 3: Use of Solubilizing Excipients

Excipients can be added to the aqueous buffer to help keep hydrophobic compounds in solution.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[1][3] Typical starting concentrations are 0.01-0.1%.[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6][16]

Issue 2: Poor Solubility Even in Organic Solvents

In some cases, bromoquinolines may have limited solubility even in 100% DMSO.

Strategy 1: Particle Size Reduction

Decreasing the particle size of the solid compound increases the surface area available for dissolution.[3]

  • Methods: Techniques like micronization or nanosizing can significantly improve dissolution rates.[3][13]

Strategy 2: Formulation Approaches

For more challenging compounds, advanced formulation strategies may be necessary.

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can enhance both solubility and dissolution.[13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[13][17]

Strategy 3: Prodrug Approach

A prodrug is a bioreversible derivative of a drug designed to improve its physicochemical properties, such as solubility.[18][19][20] This is a more involved chemical modification strategy.

Summary of Solubilization Techniques

TechniqueDescriptionTypical Starting ConditionsKey Considerations
Co-solvents Water-miscible organic solvents used to prepare a concentrated stock solution.[1][8][21]10-20 mM stock in 100% DMSO.[1]Final concentration in assay should be non-toxic to the biological system (typically <0.5% DMSO).[6]
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound and increase its solubility.[9][10]Test a range of pH values (e.g., 4.0-8.0).[1]The final pH must be compatible with the biological assay.[6]
Surfactants Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[1][3]0.01-0.1% Tween® 80 or Pluronic® F-68 in the final assay buffer.[1]Can interfere with some biological assays; appropriate controls are necessary.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with guest molecules.[14][15][22]Molar excess of cyclodextrin relative to the bromoquinoline.The complex may dissociate upon dilution.[16]
Particle Size Reduction Decreasing the particle size to increase the surface area for dissolution.[3][13]Micronization or nanosizing.Requires specialized equipment.
Prodrugs Chemical modification of the bromoquinoline to a more soluble derivative that converts to the active compound in situ.[18][19][20][23]Requires chemical synthesis and characterization.A more advanced and resource-intensive strategy.[19]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent.[5]

Objective: To determine the saturation concentration of a bromoquinoline in a given buffer or solvent system at a controlled temperature.

Materials:

  • Bromoquinoline compound

  • Selected solvents/buffers

  • Shake-flask or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the bromoquinoline to a known volume of the solvent/buffer in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Allow the suspension to settle.

  • Centrifuge the samples at high speed to pellet the undissolved solid.[5]

  • Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm).[5]

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of the bromoquinoline using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.[5]

  • Calculate the solubility in units such as mg/mL or µM.[5]

Protocol 2: Preparation of Bromoquinoline Solutions for Biological Assays

This protocol outlines a general workflow for preparing and diluting poorly soluble compounds for in vitro experiments.

Objective: To prepare a bromoquinoline solution at the desired final concentration in the assay buffer with minimal precipitation.

Materials:

  • Bromoquinoline compound

  • Anhydrous DMSO

  • Aqueous assay buffer (pre-warmed to 37°C if necessary)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the bromoquinoline in 100% anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[1]

  • Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in 100% DMSO.

  • Dilution into Assay Buffer:

    • Direct Dilution (for lower concentrations): For final concentrations where the DMSO percentage will be low, directly add the required volume of the DMSO stock to the pre-warmed assay buffer. Vortex immediately after addition.

    • Stepwise Dilution (for higher concentrations or problematic compounds): To minimize precipitation, perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock into pre-warmed assay buffer. Then, add this intermediate solution to the final assay volume.[6]

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the assay is below the tolerance level of your biological system (e.g., <0.5%).[6]

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples.

Visualizations

G cluster_0 Troubleshooting Poor Bromoquinoline Solubility start Start: Bromoquinoline compound is poorly soluble prepare_stock Prepare 10 mM stock in 100% DMSO start->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitation Precipitation occurs? dilute->precipitation assay Proceed with biological assay precipitation->assay No optimize_cosolvent Optimize co-solvent system (e.g., Ethanol, PEG) precipitation->optimize_cosolvent Yes adjust_ph Adjust pH of buffer optimize_cosolvent->adjust_ph add_excipient Incorporate solubilizing excipients (Surfactants, Cyclodextrins) adjust_ph->add_excipient advanced_methods Consider advanced methods (Nanosizing, Prodrugs) add_excipient->advanced_methods

Caption: A general troubleshooting workflow for addressing compound precipitation.

G cluster_1 Workflow for Bromoquinoline Solubility Assessment compound_selection Select Bromoquinoline and Solvents qualitative_screen Qualitative Solubility Screening compound_selection->qualitative_screen quantitative_determination Quantitative Determination (e.g., Shake-Flask Method) qualitative_screen->quantitative_determination data_analysis Data Analysis and Reporting quantitative_determination->data_analysis final_report Final Solubility Profile data_analysis->final_report

Caption: Workflow for the systematic assessment of a compound's solubility profile.

References

Common side reactions and byproducts in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Friedländer synthesis for quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Friedländer synthesis, and how can it be minimized?

A1: The most prevalent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1] This leads to the formation of α,β-unsaturated ketone byproducts and can significantly reduce the yield of the desired quinoline.

To minimize aldol condensation:

  • Catalyst Choice: Consider using an acid catalyst instead of a base, as aldol condensation is more favorable under basic conditions.[2]

  • Use of Imine Analogs: To circumvent the possibility of self-condensation, the imine analog of the o-aminoaryl aldehyde or ketone can be used.[3]

  • Milder Conditions: Employing milder reaction conditions, such as lower temperatures and optimized catalyst concentrations, can help favor the desired reaction pathway.[2]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge when using unsymmetrical ketones, as the reaction can proceed from two different enolizable α-methylene groups.

Strategies to enhance regioselectivity include:

  • Catalyst Control: The use of specific catalysts can favor the formation of one regioisomer. For example, certain amine catalysts, like pyrrolidine derivatives, have been shown to provide high regioselectivity for 2-substituted quinolines.[4]

  • Reaction Conditions: Slowly adding the methyl ketone substrate to the reaction mixture and employing higher reaction temperatures can improve regioselectivity.[4]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the direction of enolization and lead to a single product.[3]

Q3: My reaction has produced an unexpected product. What could it be and what should I do?

A3: The formation of unexpected products can occur, and their identification requires careful characterization. In some cases, unexpected benzo[g]quinoline derivatives have been reported, with the exact mechanism of their formation not yet fully elucidated.[5] Another possibility is the formation of stable enamine intermediates as byproducts.

Troubleshooting steps:

  • Isolate and Characterize: Isolate the unexpected product using chromatographic techniques.

  • Spectroscopic Analysis: Characterize the structure of the byproduct using NMR (1H, 13C, and 2D techniques), mass spectrometry, and IR spectroscopy.[5][6]

  • Re-evaluate Reaction Mechanism: Consider alternative reaction pathways that could lead to the observed product.

  • Optimize Conditions: Adjust reaction parameters such as temperature, catalyst, and solvent to disfavor the formation of the unexpected product.

Q4: My reaction mixture has turned into a thick, dark tar, making product isolation difficult. What causes this and how can I prevent it?

A4: Tar formation is a frequent issue, often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds that can form in situ, or by the decomposition of starting materials at high temperatures.[7][8] This is also a common problem in related quinoline syntheses like the Doebner-von Miller and Pfitzinger reactions.[7][9]

To prevent tar formation:

  • Slow Addition of Reagents: Add the carbonyl compound slowly to the heated acidic or basic solution of the o-aminoaryl aldehyde/ketone. This helps to control the reaction rate and minimize polymerization.[7]

  • Temperature Control: Avoid excessively high reaction temperatures which can promote decomposition and polymerization.[1]

  • Milder Catalysts: Use a milder catalyst to control the reaction rate.[2]

  • Solvent Choice: Select a solvent that allows for good solubility of all reactants and helps to dissipate heat.

Troubleshooting Guides

Problem: Low Yield
Possible CauseSuggested Solution(s)
Inappropriate Catalyst The choice of acid or base catalyst is substrate-dependent. Screen different catalysts (e.g., p-TsOH, H₂SO₄, ZnCl₂, KOH, NaOH) to find the optimal one for your specific substrates.[1]
Suboptimal Reaction Temperature The reaction often requires heating, but excessive temperatures can cause decomposition. Gradually increase the temperature and monitor the reaction by TLC. Conversely, if tarring occurs, reduce the temperature.[1]
Poor Substrate Reactivity Steric hindrance or deactivating electronic effects on the reactants can slow the reaction. Consider using a more active catalyst or higher temperatures.
Side Reactions The self-condensation of the ketone is a common side reaction. Consider switching from a base to an acid catalyst or using an imine analog of the o-aminoaryl reactant.[2][3]
Solvent Effects The polarity of the solvent can influence reaction rates. Test different solvents to find the one that gives the best results.
Problem: Mixture of Regioisomers
Possible CauseSuggested Solution(s)
Use of an Unsymmetrical Ketone This is the primary cause of regioselectivity issues.
Non-selective Catalyst Standard acid or base catalysts may not provide good regioselectivity.
Suboptimal Reaction Conditions Reaction temperature and rate of addition can influence the isomeric ratio.
Employ a Regioselective Catalyst: Use amine catalysts, such as pyrrolidine or its derivatives (e.g., TABO), which have been shown to favor the formation of 2-substituted quinolines.[4]
Optimize Reaction Conditions: Implement the slow addition of the ketone to the reaction mixture and experiment with higher reaction temperatures.[4]
Use a Directing Group: If possible, modify the ketone with a directing group like a phosphoryl group to block one of the enolization sites.[3]

Quantitative Data

Table 1: Effect of Catalyst on the Yield of Polysubstituted Quinolines

CatalystReaction TimeYield (%)Reference
Montmorillonite K-10Varies75[10]
ZeoliteVaries83[10]
Nano-crystalline sulfated zirconiaVaries89[10]
[Hbim]BF₄3-6 h93[10]
[Msim][OOCCCl₃]45 min99[10]
[Msim]Cl70 min98[10]
ImBu-SO₃H30 min92[10]

Table 2: Regioselectivity in the Friedländer Synthesis with an Unsymmetrical Ketone

CatalystRegioisomeric Ratio (2-substituted : 2,3-disubstituted)Reference
Pyrrolidine derivatives (e.g., TABO)up to 96:4[4]
Standard Acid/Base CatalystsOften results in mixtures[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone using a base catalyst.[12]

Reactants:

  • 2-aminobenzaldehyde (1.21 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium hydroxide (0.56 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a solution of 2-aminobenzaldehyde and acetophenone in ethanol, add potassium hydroxide.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water (100 mL).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

Expected Yield: ~85%[12]

Protocol 2: Minimizing Tar Formation in the Doebner-von Miller Reaction (a related quinoline synthesis)

This protocol for the synthesis of 2-methylquinoline provides a strategy to minimize tar formation by the slow addition of the carbonyl reactant.[7]

Reactants:

  • Aniline

  • Acetaldehyde

  • Anhydrous zinc chloride

Procedure:

  • Prepare a stirred solution of aniline hydrochloride.

  • Cool the flask in an ice bath.

  • Slowly add an acetaldehyde solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde. The slow addition and low temperature help control the exothermic reaction and minimize polymerization.

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it.

  • Isolate the product, for example, by steam distillation for volatile quinolines.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl\nAldehyde/Ketone->Aldol Condensation Schiff Base Formation Schiff Base Formation 2-Aminoaryl\nAldehyde/Ketone->Schiff Base Formation Carbonyl with\nα-methylene Carbonyl with α-methylene Carbonyl with\nα-methylene->Aldol Condensation Carbonyl with\nα-methylene->Schiff Base Formation Aldol Adduct Aldol Adduct Aldol Condensation->Aldol Adduct (Base-catalyzed) Schiff Base Schiff Base Schiff Base Formation->Schiff Base (Acid-catalyzed) Quinoline Quinoline Aldol Adduct->Quinoline Cyclization & Dehydration Schiff Base->Quinoline Intramolecular Aldol & Dehydration Troubleshooting_Workflow start Experiment Issue (e.g., Low Yield, Side Products) check_reactants 1. Check Reactant & Solvent Quality (Purity, Dryness) start->check_reactants check_conditions 2. Evaluate Reaction Conditions (Temperature, Catalyst, Time) check_reactants->check_conditions check_workup 3. Review Workup & Purification (Extraction, Chromatography) check_conditions->check_workup isolate_byproduct 4. Isolate & Characterize Byproducts (NMR, MS, IR) check_workup->isolate_byproduct optimize Optimize Conditions isolate_byproduct->optimize optimize->check_reactants If necessary success Problem Resolved optimize->success Experimental_Workflow start Start mix_reactants 1. Mix 2-aminoaryl aldehyde/ketone, carbonyl compound, and solvent start->mix_reactants add_catalyst 2. Add catalyst (acid or base) mix_reactants->add_catalyst heat 3. Heat reaction mixture (e.g., reflux) add_catalyst->heat monitor 4. Monitor reaction progress (TLC, LC-MS) heat->monitor workup 5. Reaction workup (Quench, Extract) monitor->workup purify 6. Purify product (Chromatography, Recrystallization) workup->purify characterize 7. Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Effective purification methods for crude 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective purification of crude 8-Bromoquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Gould-Jacobs reaction?

A1: Common impurities may include unreacted starting materials such as 2-bromoaniline and diethyl ethoxymethylenemalonate, incompletely cyclized intermediates, and potential regioisomers if substituted anilines are used. Additionally, thermal decomposition during the high-temperature cyclization step can lead to colored byproducts.[1]

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.

Q3: What are suitable recrystallization solvents for this compound?

A3: Due to the polar nature of the quinolinone core, polar solvents are generally good candidates for recrystallization. Ethanol, isopropanol, acetic acid, and mixtures of ethanol and water are often effective.[2] The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at room temperature.

Q4: What conditions are recommended for column chromatography of this compound?

A4: For normal-phase column chromatography, silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol is typically effective. For example, a hexane-ethyl acetate gradient is a common choice.[2][3]

Q5: My purified this compound is colored (yellow or brown). What is the likely cause and how can I fix it?

A5: A persistent color often indicates the presence of high-molecular-weight byproducts or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step (e.g., during recrystallization). However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. A second purification step, such as column chromatography followed by recrystallization, may also be necessary.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Oiling Out During Recrystallization
Possible CauseSuggested Solution
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the compound, or the compound is too soluble. Screen for alternative solvents or use a solvent mixture.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
High Impurity Content A high concentration of impurities can suppress crystallization. Consider a preliminary purification step like a slurry wash or column chromatography.
Issue 2: Poor Separation or Tailing in Column Chromatography
Possible CauseSuggested Solution
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all components to elute quickly, or not polar enough, leading to slow elution and band broadening. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
Compound Interaction with Silica Gel The slightly acidic nature of silica gel can lead to strong interactions with basic compounds, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this.
Column Overloading Using too much crude material for the amount of silica gel can lead to poor separation. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Insoluble Material at the Top of the Column If the crude product is not fully soluble in the eluent, it can lead to streaking. Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading.

Data Presentation

The following table provides illustrative data on the potential outcomes of different purification methods for a crude sample of this compound. Note: These values are representative and may vary depending on the specific impurity profile of the crude material.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Notes
Recrystallization (Ethanol) 85%95-98%70-85%Effective for removing less polar impurities. May require multiple recrystallizations for higher purity.
Column Chromatography (Silica Gel, Hexane/EtOAc gradient) 85%>99%60-80%Highly effective for separating closely related impurities. Can be time and solvent intensive.
Combined Method (Column followed by Recrystallization) 85%>99.5%50-70%Provides the highest purity product, ideal for applications requiring analytical grade material.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine the optimal recrystallization solvent by testing the solubility of small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, acetic acid, ethanol/water mixtures). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve column_prep Prepare Silica Gel Column charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling and Crystallization hot_filter->cool filter_dry Vacuum Filtration and Drying cool->filter_dry pure_xtals Pure Crystals filter_dry->pure_xtals load_sample Load Crude Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_powder Pure Powder evaporate->pure_powder

Caption: General workflows for the purification of this compound.

Troubleshooting_Logic start Purification Issue oiling_out Oiling Out in Recrystallization? start->oiling_out poor_separation Poor Separation in Column Chromatography? start->poor_separation check_solvent Re-screen Solvents oiling_out->check_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes pre_purify Consider Pre-purification oiling_out->pre_purify Yes success Successful Purification oiling_out->success No optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes add_modifier Add Basic Modifier (e.g., Et3N) poor_separation->add_modifier Yes check_loading Reduce Sample Loading poor_separation->check_loading Yes poor_separation->success No

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Purifying Bromoquinoline Compounds via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bromoquinoline compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My bromoquinoline compound appears to be degrading on the silica gel column. What is causing this and how can I prevent it?

A1: Bromoquinoline compounds can degrade on silica gel due to the acidic nature of the stationary phase. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to decomposition.[1] To mitigate this, you can:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to neutralize the acidic sites.[1][2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1][3][4]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[1]

Q2: I'm having difficulty separating my target bromoquinoline from its isomers. How can I improve the resolution?

A2: Isomers often have very similar polarities, making their separation challenging.[1][5] To enhance separation:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A common starting point is a mixture of ethyl acetate and hexanes or dichloromethane and hexanes.[1][5] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[6][7]

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[1][2][5] This can help to better resolve compounds with similar polarities.[1]

  • Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.[5]

Q3: My bromoquinoline compound is either stuck at the top of the column or eluting immediately with the solvent front. What should I do?

A3: This issue is related to the polarity of your mobile phase.

  • Compound Stuck: If your compound is not moving, your mobile phase is not polar enough. Gradually and incrementally increase the proportion of the polar solvent in your eluent system.[5]

  • Compound Eluting Too Quickly: If your compound is in the solvent front, your mobile phase is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent.[1]

Q4: The bands of my compound are streaking or "tailing" on the column. What causes this and how can I fix it?

A4: Tailing is often caused by the interaction of basic compounds with the acidic silica gel or by overloading the column.[1]

  • Add a Modifier: For basic compounds like bromoquinolines, adding a small amount of triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can help to block the active sites on the silica gel and improve the peak shape.[1]

  • Check Column Loading: Ensure you are not overloading the column. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[1][7] For difficult separations, a ratio of 100:1 may be necessary.[7]

Q5: How do I visualize my bromoquinoline compound on a TLC plate?

A5: Bromoquinolines, being aromatic and conjugated systems, are typically UV-active. The most common and non-destructive method is to use a UV lamp at 254 nm.[8][9] The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[8][9] For compounds that are not UV-active, chemical stains like iodine vapor or potassium permanganate can be used, although these methods are destructive.[8][9][10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield Compound degradation on silica.Deactivate silica with triethylamine or use alumina.[1][2][4]
Compound is too soluble in the eluent.Decrease the polarity of the mobile phase.[5]
Incomplete elution from the column.Increase the polarity of the mobile phase.[5]
Improper column packing leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.[5]
Poor Separation Inappropriate mobile phase.Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.[6][7]
Co-elution of impurities.Use a shallower solvent gradient or try a different stationary phase.[5]
Column overloading.Use a higher ratio of silica gel to crude material (e.g., 50:1 or 100:1).[7]
Compound Tailing Acidic silica interacting with the basic compound.Add 0.1-1% triethylamine to the eluent.[1]
Compound is not fully soluble in the mobile phase.Use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.[2][7]
Colored Impurities Highly polar, colored byproducts.A short plug of silica gel can be used to filter out baseline impurities.[5] For recrystallization, activated charcoal treatment can be effective.[5][11]

Detailed Experimental Protocol: Flash Column Chromatography of a Bromoquinoline Compound

This protocol outlines a general procedure for the purification of a bromoquinoline compound using flash column chromatography on silica gel.

1. Mobile Phase Selection:

  • Dissolve a small amount of the crude bromoquinoline mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on several TLC plates.

  • Develop the plates in different solvent systems with varying polarities (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/hexanes).

  • The optimal mobile phase for the column is one that gives the target bromoquinoline an Rf value of approximately 0.2-0.3.[6][7]

2. Column Packing (Slurry Method):

  • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel in the least polar solvent system you plan to use.[7] The amount of silica should be 30 to 100 times the weight of your crude sample.[7]

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[7]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[12]

3. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of a solvent that is as non-polar as possible, yet fully dissolves the sample (dichloromethane is a common choice).[7] Carefully add this solution to the top of the column and allow it to absorb into the silica gel.[7]

  • Dry Loading: Dissolve the crude material in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude material).[7] Remove the solvent by rotary evaporation to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure to the top of the column (e.g., with a pump or inert gas) to begin elution at a steady flow rate.[1]

  • Collect fractions in an appropriate number of test tubes.

  • Monitor the fractions by TLC to identify those containing the pure bromoquinoline.[1]

5. Solvent Removal:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified bromoquinoline compound.[1]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Bromoquinoline Column Chromatography start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Yes low_yield Low Yield problem->low_yield Yes tailing Band Tailing / Streaking problem->tailing Yes no_elution Compound Not Eluting problem->no_elution Yes success Successful Purification problem->success No optimize_solvent Optimize Mobile Phase (TLC) Aim for Rf 0.2-0.3 poor_sep->optimize_solvent deactivate_silica Deactivate Silica (add NEt3) or Use Alumina low_yield->deactivate_silica add_modifier Add NEt3 to Eluent tailing->add_modifier increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity gradient Use Gradient Elution optimize_solvent->gradient check_loading Check Column Loading (Silica:Crude > 30:1) gradient->check_loading check_loading->success deactivate_silica->check_loading add_modifier->check_loading increase_polarity->success

Caption: A decision-making workflow for troubleshooting common issues in bromoquinoline purification.

References

Technical Support Center: Recrystallization of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the recrystallization methods of quinolinone-based compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinolinone derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my quinolinone derivative, but no crystals have formed after an extended period. What could be the issue?

  • Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1]

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1][2]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1][3]

    • Increase Supersaturation:

      • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1]

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization.[1]

    • Optimize Cooling:

      • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath or refrigerator) to maximize the amount of precipitate before filtration.[1]

Issue 2: Oiling Out Instead of Crystallizing

  • Question: My quinolinone derivative is separating as an oil, not as crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[4]

    Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1]

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1]

      • Consider using a different solvent or a mixture of solvents with a lower boiling point.[1]

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]

Issue 3: Rapid Precipitation of Fine Powder

  • Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?

  • Answer: Yes, rapid precipitation often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[2][3] The goal is slow crystal growth to form larger, purer crystals.

    Troubleshooting Steps:

    • Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[1]

    • Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]

    • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the precipitate and then cool it more slowly.

Issue 4: Low Crystal Yield

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can result from using too much solvent, incomplete precipitation, or significant loss of compound during transfers.

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1][2]

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]

    • Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best solvent for recrystallizing my quinolinone derivative?

    • A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] A systematic approach is to test the solubility of a small amount of your compound in various solvents of different polarities (e.g., ethanol, ethyl acetate, toluene, and water). If a single solvent isn't suitable, a mixed solvent system (a "good" solvent and a "bad" solvent) can be effective.[6][7]

  • Q2: Can I use a mixture of solvents for recrystallization?

    • A2: Yes, mixed solvent systems are very common.[6][8] The procedure typically involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

  • Q3: My quinolinone derivative is colored. How can I remove colored impurities?

    • A3: If the color is due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired compound.

  • Q4: What is the difference between precipitation and crystallization?

    • A4: Crystallization is the slow and selective formation of a crystalline solid, which results in a highly ordered and pure structure. Precipitation is the rapid formation of a solid, which is often amorphous and can trap impurities.[9]

Quantitative Data: Solubility of Quinolinone Derivatives

The solubility of quinolinone derivatives can vary significantly based on their substitution. Below is a summary of available data for representative compounds. Researchers are encouraged to determine the solubility of their specific derivatives as part of the optimization process.

CompoundSolventTemperatureSolubility
5,7-Dichloro-8-hydroxyquinolineEthanolNot SpecifiedSoluble
5,7-Dichloro-8-hydroxyquinolineDichloromethaneNot SpecifiedSoluble
5,7-Dichloro-8-hydroxyquinolineDMSONot SpecifiedSoluble
5,7-Dichloro-8-hydroxyquinolineWaterNot SpecifiedLimited Solubility
QuinolineHot WaterNot SpecifiedReadily Soluble
QuinolineCold WaterNot SpecifiedSlightly Soluble
QuinolineEthanol, Ether, AcetoneNot SpecifiedSoluble

Data compiled from search results.[10][11][12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your quinolinone derivative is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring) until the compound completely dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[6]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visual Guides

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Quinolinone Derivative in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Failure oiling_out Compound Oils Out observe->oiling_out Failure fine_powder Fine Powder Crashes Out observe->fine_powder Failure end End crystals_ok->end induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation concentrate Concentrate Solution: - Evaporate Solvent - Add Anti-Solvent no_crystals->concentrate induce_nucleation->cool Retry concentrate->cool Retry reheat_dilute Reheat and Add More 'Good' Solvent oiling_out->reheat_dilute reheat_dilute->cool Retry slow_cooling Reheat and Cool Solution More Slowly fine_powder->slow_cooling slow_cooling->cool Retry

Caption: Troubleshooting workflow for quinolinone derivative recrystallization.

Caption: Logical flow for selecting an appropriate recrystallization solvent system.

References

How to prevent product decomposition at high reaction temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent product decomposition during high-temperature chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving high reaction temperatures and provides actionable solutions.

Issue: My product is showing signs of decomposition (e.g., color change, formation of impurities, low yield). What are the initial steps to troubleshoot this?

Potential Causes and Solutions:

If you are observing product decomposition, it is crucial to systematically evaluate your reaction parameters. The following steps can help identify and mitigate the issue:

  • Temperature Profile Analysis: Localized overheating or "hot spots" can lead to thermal degradation even if the overall reaction temperature appears to be within the acceptable range.[1] A thorough analysis of your heating method and reactor setup is the first step.

  • Reaction Time Optimization: Prolonged exposure to high temperatures can increase the likelihood of decomposition.[2][3] It's essential to determine the optimal reaction time.

  • Atmospheric Conditions: The presence of oxygen can facilitate oxidative degradation pathways, especially at elevated temperatures.[3]

  • Catalyst Stability: The catalyst itself might be degrading or causing side reactions at high temperatures.[4][5]

Recommended Actions:

Parameter Recommended Action Justification
Temperature Control 1. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and product stability.[2] 2. Ensure uniform heating by using an oil bath or a well-stirred reaction mixture.Many organic compounds have a specific decomposition temperature.[6] Lowering the temperature can significantly reduce the rate of degradation.
Reaction Time 1. Monitor the reaction progress frequently using techniques like TLC or LC-MS to stop the reaction once the desired product is formed.[2] 2. Consider alternative, faster heating methods like microwave synthesis.[1][7]Minimizing the time the product is exposed to high temperatures reduces the opportunity for decomposition.[3]
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]This prevents oxidative degradation of the product and any sensitive reagents.
Catalyst Evaluation 1. If using a catalyst, investigate its thermal stability. Consider catalysts that are more stable at higher temperatures. 2. Be aware of catalyst deactivation mechanisms like sintering, where high temperatures cause catalyst particles to agglomerate, reducing their activity.[4][5][8]Catalyst decomposition can lead to the formation of byproducts that may catalyze product degradation.

Issue: I am using a catalyst, and I suspect it's contributing to the decomposition at high temperatures. How can I address this?

Potential Causes and Solutions:

Catalyst deactivation at high temperatures, a phenomenon known as thermal degradation or sintering, can lead to a loss of selectivity and an increase in byproduct formation.[4][5]

Recommended Actions:

  • Catalyst Selection: Opt for catalysts with higher thermal stability. The choice of catalyst support can also influence its stability.

  • Lower Operating Temperatures: If feasible, operating at lower temperatures can minimize catalyst sintering.[5]

  • Catalyst Loading: In some cases, a higher catalyst loading can surprisingly lead to a more stable system by preventing the decomposition of nanoparticles into inactive single atoms.[9]

Experimental Protocol: Evaluating Catalyst Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of a catalyst.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's guidelines.

  • Sample Preparation: Place a small, known amount of the catalyst onto the TGA pan.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a desired final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).[3]

    • Maintain a continuous flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidation.[3]

  • Data Analysis: Record the mass loss of the sample as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition?

Thermal decomposition, or thermolysis, is a chemical decomposition process where heat acts as the catalyst, causing a substance to break down into simpler compounds.[6] This process is typically endothermic as energy is required to break the chemical bonds.[6] The specific temperature at which a substance begins to decompose is known as its decomposition temperature.[6]

Q2: How can I determine the decomposition temperature of my product?

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to determine the thermal stability of a compound.

  • TGA measures the change in mass of a sample as a function of temperature, indicating when volatile byproducts are formed due to decomposition.[3]

  • DSC measures the heat flow into or out of a sample as it is heated, which can detect the endothermic or exothermic processes associated with decomposition.[10]

Q3: How can microwave-assisted synthesis help prevent product decomposition?

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods by providing rapid and uniform heating of the reaction mixture.[1][11] This direct "in-core" heating minimizes thermal gradients and localized overheating, which are common culprits for product decomposition in traditional methods.[7][11] The key benefits include:

  • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation, minimizing the product's exposure to high temperatures.[7][12]

  • Improved Yields and Selectivity: The precise temperature control and uniform heating often lead to cleaner reactions with fewer byproducts.[1][11][13]

  • Milder Reaction Conditions: In some cases, microwave synthesis allows reactions to proceed at lower overall temperatures.[11]

Q4: What is flow chemistry, and how can it minimize decomposition?

Flow chemistry involves continuously pumping reactants through a heated reactor. This technique offers excellent control over reaction parameters and can significantly reduce product decomposition. Key advantages include:

  • Precise Temperature Control: The small reactor volume allows for rapid and efficient heat transfer, minimizing temperature gradients.

  • Short Residence Times: The time the reactants and products are exposed to high temperatures is precisely controlled and can be very short (on the order of minutes or even seconds), which is ideal for preventing the formation of byproducts in series reactions.[14][15]

  • Superheating Solvents: In a sealed flow system, solvents can be heated far above their atmospheric boiling points, which can dramatically accelerate reaction rates without causing decomposition due to the short exposure time.[14]

Q5: What are stabilizers and scavengers, and how do they work?

Stabilizers and acid scavengers are additives that can be incorporated into a reaction mixture to prevent degradation.[16]

  • Stabilizers (e.g., antioxidants, heat stabilizers) work by interrupting the degradation process. They can act as radical scavengers, neutralizing reactive species that initiate decomposition, or by decomposing hydroperoxides that can lead to further degradation.[17][18][19]

  • Acid Scavengers neutralize acidic impurities that may be present or formed during the reaction. These acidic compounds can often catalyze decomposition pathways.[16]

Visualizations

Decomposition_Troubleshooting start Product Decomposition Observed q1 Analyze Temperature Profile start->q1 q2 Optimize Reaction Time start->q2 q3 Control Reaction Atmosphere start->q3 q4 Evaluate Catalyst Stability start->q4 a1 Lower Temperature / Ensure Uniform Heating q1->a1 a2 Monitor Reaction / Use Faster Heating (Microwave) q2->a2 a3 Use Inert Atmosphere (N2, Ar) q3->a3 a4 Select Thermally Stable Catalyst / Optimize Loading q4->a4

Caption: Troubleshooting workflow for product decomposition.

Heating_Methods cluster_conventional Conventional Heating cluster_microwave Microwave Heating conv Slow, Non-uniform Heating hotspots Localized Hotspots conv->hotspots decomp Increased Decomposition hotspots->decomp mw Rapid, Uniform Heating no_hotspots No Hotspots mw->no_hotspots stable Reduced Decomposition no_hotspots->stable

Caption: Comparison of heating methods and their effect on decomposition.

References

Identifying and characterizing impurities in 8-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Bromoquinolin-4(1H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities that may be encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound can originate from several sources, including the synthetic route, degradation, and storage conditions. Common classes of impurities include:

  • Starting Materials and Reagents: Unreacted starting materials such as 2-bromoaniline or its derivatives, and reagents used in cyclization reactions.

  • Positional Isomers: Bromination of the quinolinone ring can sometimes lead to the formation of isomers, such as 6-bromoquinolin-4(1H)-one.[1]

  • Over-brominated Species: The presence of di-brominated quinolinones is a possibility, especially if harsh brominating conditions are used.

  • Precursors and Intermediates: Incomplete cyclization or side reactions can result in various intermediate species remaining in the final product.

  • Degradation Products: Quinolinone structures can be susceptible to oxidative or hydrolytic degradation, potentially forming hydroxylated or ring-opened byproducts.[2][3]

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

A2: A systematic approach is crucial for identifying unknown peaks. The first step is to couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the impurities. For bromo-substituted compounds, look for a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), which is indicative of the presence of a single bromine atom.[4][5] Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q3: My HPLC peaks for this compound are tailing. What can I do to improve the peak shape?

A3: Peak tailing for quinolinone compounds is a common issue in reversed-phase HPLC, often caused by the interaction of the basic nitrogen in the quinolinone ring with acidic silanol groups on the silica-based column.[7] To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an additive like formic acid or trifluoroacetic acid can protonate the basic analyte and reduce interaction with the stationary phase.

  • Use a Modified Column: Employing an end-capped column or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Add a Competing Base: Including a small amount of a competing base, such as triethylamine, in the mobile phase can mask the active silanol sites.

Q4: The mass spectrum of an impurity shows a molecular ion peak, but also a prominent M+2 peak. What does this indicate?

A4: The presence of a significant M+2 peak is a strong indicator that the impurity contains a halogen atom. For bromine, the natural abundance of its two major isotopes, 79Br and 81Br, is nearly 1:1.[5] This results in a characteristic isotopic pattern in the mass spectrum where the molecular ion (M) and the M+2 ion appear as a doublet with roughly equal intensity.[4] If the impurity contained a chlorine atom, you would also see an M+2 peak, but its intensity would be approximately one-third of the M peak, corresponding to the natural abundance of 35Cl and 37Cl.

Troubleshooting Guides

Guide 1: Unexpected Results in Mass Spectrometry Analysis
Symptom Possible Cause Troubleshooting Steps
No molecular ion peak observed. In-source fragmentation.1. Soften ionization conditions (e.g., lower cone voltage in ESI). 2. Use a softer ionization technique if available (e.g., APCI).
Multiple peaks with bromine isotopic patterns. Presence of multiple brominated impurities.1. Improve chromatographic separation to resolve the different species. 2. Analyze the fragmentation patterns to deduce the structures.
Loss of HBr in the fragment ions. Characteristic fragmentation of bromo-substituted compounds.This can be a useful diagnostic tool for structural elucidation.[8]
Guide 2: Challenges in NMR Spectral Interpretation
Symptom Possible Cause Troubleshooting Steps
Broad peaks in the 1H NMR spectrum. 1. Poor sample solubility. 2. Presence of paramagnetic impurities. 3. Chemical exchange.1. Use a more suitable deuterated solvent (e.g., DMSO-d6). 2. Filter the sample. 3. Acquire the spectrum at a different temperature.
More signals than expected. 1. Presence of impurities. 2. Tautomerism (keto-enol).1. Correlate with HPLC-MS data. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to establish correlations.[9]
Concentration-dependent chemical shifts. π-π stacking interactions between quinolinone rings.Acquire spectra at different concentrations to observe the trend.[10][11]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Experiments:

    • 1H NMR: To determine the proton environment.

    • 13C NMR: To determine the carbon skeleton.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Visualizations

experimental_workflow cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Characterization cluster_3 Conclusion start Sample of this compound hplc HPLC Analysis start->hplc unexpected_peaks Unexpected Peaks Observed hplc->unexpected_peaks lcms LC-MS Analysis unexpected_peaks->lcms prep_hplc Preparative HPLC lcms->prep_hplc Isolate Impurity nmr NMR Analysis (1D & 2D) prep_hplc->nmr structure_elucidation Structure Elucidation of Impurity nmr->structure_elucidation

Caption: Experimental workflow for the identification of unknown impurities.

troubleshooting_logic cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Considerations start HPLC Peak Tailing Observed lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->lower_ph add_modifier Add Competing Base (e.g., Triethylamine) start->add_modifier end_capped Use End-Capped C18 Column start->end_capped base_deactivated Use Base-Deactivated Column start->base_deactivated end Improved Peak Shape lower_ph->end add_modifier->end end_capped->end base_deactivated->end

Caption: Troubleshooting guide for HPLC peak tailing.

References

Navigating the Synthesis of 8-Bromoquinoline: A Technical Support Center for Seamless Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of 8-bromoquinoline is a critical step in the creation of a wide array of pharmaceutical compounds. As with many chemical syntheses, scaling up production from the laboratory to an industrial setting presents a unique set of challenges. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 8-bromoquinoline?

A1: The most prevalent methods for the synthesis of 8-bromoquinoline are the Skraup synthesis, direct bromination of quinoline, and variations of the Doebner-von Miller reaction. The Skraup synthesis involves the reaction of 2-bromoaniline with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1] Direct bromination involves the electrophilic substitution of bromine onto the quinoline ring. The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[2]

Q2: What are the primary challenges when scaling up the Skraup synthesis of 8-bromoquinoline?

A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled, which is a major safety concern during scale-up.[3][4] Key challenges include:

  • Heat Management: Dissipating the significant heat generated to prevent runaway reactions. Inefficient heat removal can lead to thermal runaway, degrading both reactants and products.[5]

  • Reagent Addition: Controlling the rate of addition of sulfuric acid and glycerol is crucial to manage the reaction exotherm.

  • Mixing: Ensuring efficient and homogenous mixing in large reactors to avoid localized "hot spots" and promote consistent reaction progress.

  • Tar Formation: The harsh acidic and oxidizing conditions can lead to the polymerization of intermediates, resulting in significant tar formation, which complicates purification.[4]

Q3: What are the common byproducts in 8-bromoquinoline synthesis and how can they be minimized?

A3: In the Skraup synthesis , the primary byproduct is tar, formed from the polymerization of acrolein and other intermediates. Minimizing tar formation can be achieved by using a moderator like ferrous sulfate, controlling the reaction temperature, and ensuring efficient mixing.[4]

In direct bromination of quinoline , common byproducts include isomeric monobromoquinolines (e.g., 5-bromoquinoline) and di- or poly-brominated quinolines. To favor the formation of 8-bromoquinoline and minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent, maintain a low reaction temperature, and choose an appropriate solvent.[6]

Q4: How can the purity of 8-bromoquinoline be assessed and what are the recommended purification methods?

A4: The purity of 8-bromoquinoline can be effectively determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Common purification techniques include:

  • Column Chromatography: Effective for separating 8-bromoquinoline from isomers and other impurities.[8]

  • Recrystallization: A powerful method for purifying the solid product. The choice of solvent is critical for successful recrystallization.

  • Steam Distillation: Particularly useful for removing the product from the tarry residue produced in the Skraup synthesis.[3]

Troubleshooting Guides

Skraup Synthesis Scale-Up
Issue Potential Cause(s) Recommended Solution(s)
Runaway Reaction / Uncontrolled Exotherm - Rapid addition of sulfuric acid or glycerol.- Inefficient heat removal.- Inadequate mixing leading to localized hot spots.- Implement a controlled, slow addition of reagents using a dosing pump.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch.- Utilize a robust overhead mechanical stirrer with an appropriate impeller design to ensure homogeneity.[5]- Add a moderator such as ferrous sulfate to the reaction mixture to make it less violent.[4]
Low Yield - Incomplete reaction.- Degradation of product due to excessive temperature.- Significant tar formation.- Loss of product during workup.- Monitor the reaction by TLC or HPLC to ensure completion.- Optimize the reaction temperature and time for the larger scale.- Use a moderator (e.g., ferrous sulfate) to reduce charring.- For workup, efficiently separate the product from the tarry residue using steam distillation followed by extraction.[4]
Significant Tar Formation - High reaction temperature.- Harsh acidic and oxidizing conditions.- Polymerization of acrolein.- Maintain strict temperature control throughout the reaction.- Use a moderator like ferrous sulfate to control the reaction rate.[4]
Poor Mixing in Large Reactor - Inappropriate stirrer speed or impeller design.- High viscosity of the reaction mixture.- Use Computational Fluid Dynamics (CFD) modeling to simulate and optimize mixing parameters for the specific reactor geometry.[9]- Select an impeller (e.g., pitched-blade turbine, anchor) suitable for viscous media and ensure adequate agitation speed.[5]
Direct Bromination
Issue Potential Cause(s) Recommended Solution(s)
Formation of Multiple Isomers - High reaction temperature.- Inappropriate solvent.- Maintain a low reaction temperature (e.g., 0°C) to improve regioselectivity.- Screen different solvents to find the optimal medium for the desired isomer formation.
Over-bromination (Di- and Poly-brominated Products) - Excess of brominating agent.- Reaction temperature is too high.- Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and add it portion-wise.- Keep the reaction temperature low and monitor the reaction progress closely to stop it once the desired product is formed.
Low Yield - Incomplete reaction.- Loss of product during workup and purification.- Ensure sufficient reaction time for complete conversion.- Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss.

Quantitative Data Summary

The selection of a synthetic route for scale-up often involves a trade-off between yield, purity, reaction conditions, and cost. The following table summarizes typical quantitative data for common 8-bromoquinoline synthesis methods at a laboratory scale. It is important to note that yields can decrease upon scale-up due to mass and heat transfer limitations.[5]

Synthesis Method Starting Materials Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages
Skraup Synthesis 2-Bromoaniline, Glycerol, H₂SO₄, Oxidizing Agent40-60%[10][11]>95% after purificationUses readily available and inexpensive starting materials.Highly exothermic and potentially hazardous; significant tar formation.[3][4]
Direct Bromination Quinoline, Brominating Agent (e.g., NBS)60-80%>98% after purificationMilder reaction conditions compared to Skraup.Can produce a mixture of isomers and over-brominated products.[6]
From o-Bromoaniline and Acrolein Diethyl Acetal o-Bromoaniline, Acrolein Diethyl Acetal, HCl~90%[8]>98% after purificationHigh yield and good purity.Acrolein diethyl acetal is a more specialized reagent.

Experimental Protocols

Modified Skraup Synthesis of 8-Bromoquinoline

This protocol incorporates a moderator to control the exothermic nature of the reaction, making it more suitable for scale-up.

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (moderator)

  • Nitrobenzene (oxidizing agent)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a suitably sized reactor equipped with a robust mechanical stirrer, reflux condenser, and a temperature probe, add ferrous sulfate heptahydrate.

  • To the reactor, add 2-bromoaniline followed by glycerol. Stir the mixture to ensure homogeneity.

  • While stirring vigorously and maintaining the temperature with a cooling jacket, slowly and carefully add concentrated sulfuric acid through an addition funnel.

  • Add the nitrobenzene to the reaction mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction begins to exotherm (indicated by a rapid temperature increase and bubbling), remove the external heat source. The reaction should proceed under its own heat. If the reaction becomes too vigorous, apply cooling.

  • After the initial exotherm subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Isolate the crude 8-bromoquinoline by steam distillation to separate it from the tarry residue.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Direct Bromination of Quinoline using N-Bromosuccinimide (NBS)

Materials:

  • Quinoline

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid

  • Dichloromethane (DCM)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a reactor equipped with a stirrer, temperature probe, and addition funnel, dissolve quinoline in dichloromethane.

  • Cool the solution to 0°C using a cooling bath.

  • Slowly add trifluoroacetic acid to the solution while maintaining the temperature at 0°C.

  • In a separate vessel, prepare a solution of NBS in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC.

  • Quench the reaction by adding water.

  • Adjust the pH of the mixture to approximately 10 with a sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow_skraup start Start reagents Charge Reactor: 1. Ferrous Sulfate 2. 2-Bromoaniline 3. Glycerol start->reagents add_acid Slowly Add Concentrated H₂SO₄ with Cooling reagents->add_acid add_oxidant Add Nitrobenzene add_acid->add_oxidant initiate Gentle Heating to Initiate add_oxidant->initiate exotherm Control Exotherm (Cooling as needed) initiate->exotherm reflux Reflux for Several Hours exotherm->reflux workup Aqueous Workup & Neutralization reflux->workup purify Purification: Steam Distillation & Column Chromatography workup->purify end Pure 8-Bromoquinoline purify->end

Experimental Workflow for Modified Skraup Synthesis.

troubleshooting_low_yield_skraup start Low Yield in Skraup Synthesis check_completion Reaction Complete? start->check_completion check_temp Temperature Controlled? check_completion->check_temp Yes increase_time Increase Reflux Time & Monitor check_completion->increase_time No check_tar Excessive Tar? check_temp->check_tar Yes optimize_temp Optimize Temperature Profile & Improve Cooling check_temp->optimize_temp No check_workup Efficient Workup? check_tar->check_workup Yes use_moderator Use Moderator (e.g., FeSO₄) check_tar->use_moderator No optimize_purification Optimize Purification (e.g., Steam Distillation) check_workup->optimize_purification No solution Improved Yield check_workup->solution Yes increase_time->solution optimize_temp->solution use_moderator->solution optimize_purification->solution

Troubleshooting Logic for Low Yield in Skraup Synthesis.

References

Validation & Comparative

A Comparative Analysis of 8-Bromoquinolin-4(1H)-one and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] The strategic introduction of a bromine atom to this heterocyclic system can significantly modulate its physicochemical properties and enhance its biological efficacy.[2] This guide provides a comprehensive comparative analysis of 8-bromoquinolin-4(1H)-one and its analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Significance of Bromination in the Quinolinone Scaffold

Halogenation, particularly bromination, is a common strategy in drug design to enhance the potency of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. In the context of quinolinones, bromination has been shown to be a key factor in augmenting their anticancer and antimicrobial properties.[3][4] The position of the bromine substituent on the quinolinone ring is critical in determining the compound's specific biological activity and potency.[2]

Synthesis of Bromoquinolin-4(1H)-ones

The synthesis of bromo-substituted quinolin-4(1H)-ones can be achieved through various methods, often involving the cyclization of appropriately substituted anilines or the direct bromination of the quinolin-4(1H)-one core.[1][4] A general and adaptable synthetic approach is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[1]

Below is a generalized protocol for the synthesis of a bromoquinolin-4(1H)-one, which can be adapted for different positional isomers by selecting the appropriate starting bromoaniline.

Experimental Protocol: Synthesis of a Bromoquinolin-4(1H)-one

Materials:

  • Appropriately substituted bromoaniline (e.g., 2-bromoaniline for this compound)

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted bromoaniline (1.0 eq) in a suitable solvent like ethanol. Add sodium ethoxide (1.1 eq) and diethyl malonate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute HCl solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Cyclization: Add the purified intermediate to polyphosphoric acid at an elevated temperature (e.g., 100-140 °C). Stir the mixture for 1-2 hours. The high temperature facilitates the intramolecular cyclization.

  • Final Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms. Filter the solid, wash with water, and dry. The crude bromoquinolin-4(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the initial condensation reaction. Polyphosphoric acid serves as both a solvent and a dehydrating agent, promoting the efficient cyclization to form the quinolinone ring.

G cluster_synthesis Synthesis of Bromoquinolin-4(1H)-one start Substituted Bromoaniline + Diethyl Malonate condensation Condensation (NaOEt, Reflux) start->condensation intermediate N-(bromo-phenyl)-malonamic acid ethyl ester condensation->intermediate cyclization Cyclization (PPA, Heat) intermediate->cyclization product Bromoquinolin-4(1H)-one cyclization->product

Caption: A generalized workflow for the synthesis of bromoquinolin-4(1H)-ones.

Comparative Biological Activity

The biological activity of bromoquinolin-4(1H)-one and its analogs is diverse, with significant potential in anticancer and antimicrobial applications. The following sections provide a comparative analysis based on available literature.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of bromo-substituted quinolines and quinolinones against various cancer cell lines.[3][5][6] The position of the bromine atom, as well as the presence of other substituents, plays a crucial role in determining the cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat glioblastoma)~21.4[5]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervical carcinoma)~31.3[5]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon adenocarcinoma)~39.6[5]
6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[3]
6,8-Dibromo-5-nitroquinolineHeLa (human cervical carcinoma)24.1[3]
6,8-Dibromo-5-nitroquinolineHT29 (human colon adenocarcinoma)26.2[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)26.4[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon adenocarcinoma)15.0[2]

Structure-Activity Relationship Insights:

  • Dibromination: The presence of two bromine atoms, as seen in 5,7-dibromo-8-hydroxyquinoline, generally leads to potent anticancer activity.[5]

  • Positional Importance: The anticancer activity is highly dependent on the substitution pattern. For instance, 6,8-dibromo-5-nitroquinoline shows significant activity, highlighting the synergistic effect of bromo and nitro groups at these specific positions.[3]

  • Influence of Other Substituents: The addition of other functional groups, such as hydroxyl and methoxy groups, can further modulate the anticancer potency.[2][3] While direct comparative data for this compound is limited, the strong activity of other 8-substituted bromoquinolines suggests that this scaffold is a promising starting point for the design of novel anticancer agents.[3]

Mechanism of Action: Several bromo-substituted quinoline derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.[3][5] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

cluster_moa Proposed Anticancer Mechanism of Action compound Bromoquinolin-4(1H)-one Analog topoisomerase Topoisomerase I compound->topoisomerase Inhibits dna DNA Replication & Repair topoisomerase->dna Regulates apoptosis Apoptosis (Cell Death) dna->apoptosis Leads to cluster_workflow Workflow for In Vitro Anticancer Screening cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat with Serial Dilutions of Test Compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Calculate IC50 Value mtt_assay->data_analysis

References

A Comparative Guide to the Biological Activity of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various quinolinone derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data from recent studies.

Anticancer Activity of Quinolinone Derivatives

Quinolinone-based compounds have shown promising potential as anticancer agents by targeting various critical cellular pathways.[3] Their mechanisms of action include the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerase, leading to cell cycle arrest and apoptosis.[3]

A study by exploration of quinolone and quinoline derivatives as potential anticancer agents evaluated a series of 6-chloro-2-substituted-quinoline-4-carboxylic acid derivatives for their cytotoxic activity against several human cancer cell lines.[4] The results, obtained via the MTT assay, highlighted that the nature and position of the substituent on the quinoline ring significantly influence the anticancer potency.[4]

Comparative Cytotoxicity Data (IC₅₀ in µM)
Compound IDSubstituent at C2HeLa (Cervical Cancer)MCF-7 (Breast Cancer)K-562 (Leukemia)
3b 3-Bromophenyl>10078.5>100
3i 2,4-Dimethoxyphenyl>10065.476.2
3j 4-Hydroxy-3-methoxyphenyl68.317.153.7

Data sourced from exploration of quinolone and quinoline derivatives as potential anticancer agents.[4]

The compound 3j , featuring a 4-hydroxy-3-methoxyphenyl group, demonstrated the most potent and selective activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 17.1 µM.[4] This suggests that hydroxyl and methoxy substitutions on the phenyl ring at the C2 position of the quinoline scaffold may be crucial for enhanced anticancer activity.

Signaling Pathway Inhibition

Quinoline-chalcone hybrids have been investigated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5] Inhibition of this pathway can disrupt cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibited by certain quinolinone derivatives.

Antimicrobial Activity of Quinolinone Derivatives

Quinolinone derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[6][7] Their mechanism often involves the inhibition of essential bacterial enzymes or the disruption of the microbial cell membrane.

A recent study focused on quinoline-2-one derivatives and their activity against multidrug-resistant Gram-positive bacteria.[8] The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC).

Comparative Antibacterial Activity (MIC in µg/mL)
Compound IDR¹ SubstituentR² SubstituentMRSAMRSEVRE
6c ClH0.752.500.75
6i NO₂H>10>10>10
6l ClCl1.255.001.25
6o OCH₃H5.0010.05.00
Daptomycin --0.501.000.50

MRSA: Methicillin-resistant Staphylococcus aureus, MRSE: Methicillin-resistant Staphylococcus epidermidis, VRE: Vancomycin-resistant Enterococci faecalis. Data sourced from Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.[8]

The results indicate that compound 6c , with a single chloro substitution, exhibited the most potent activity against the tested resistant strains, with MIC values comparable to the reference antibiotic, daptomycin.[8] The presence and position of electron-withdrawing groups like chlorine appear to be critical for the antibacterial potency of these quinolinone derivatives.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, K-562) are seeded into 96-well plates at a density of 5.0 x 10³ cells per well and incubated overnight in a humidified atmosphere with 5% CO₂ at 37°C.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinolinone derivatives (e.g., 0-100 µM), and the plates are incubated for a specified period (e.g., 48 hours).[9]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

MIC_Workflow Start Start: Prepare Quinolinone Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth Start->SerialDilution AddInoculum Add Inoculum to each well SerialDilution->AddInoculum Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->AddInoculum Incubation Incubate at 35-37°C for 16-24 hours AddInoculum->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation Result Determine MIC: Lowest concentration with no visible growth Observation->Result

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Quinolone Solutions: Stock solutions of the quinolinone derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[10]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the diluted quinolinone derivatives.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the quinolinone derivative that completely inhibits visible growth of the microorganism, as detected by the unaided eye.[10]

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 8-Bromoquinolin-4(1H)-one and Related Quinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, quinolinone scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide offers a comprehensive comparison of the efficacy of 8-Bromoquinolin-4(1H)-one and other notable quinolinone derivatives, with a focus on their anticancer properties. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for their ongoing research.

Comparative Cytotoxicity of Quinolone Derivatives

The antiproliferative activity of various quinolinone compounds has been evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, for several bromo-substituted quinoline and quinolinone derivatives. It is important to note that direct experimental data for this compound is limited in the currently available literature. Therefore, the data presented for structurally related compounds serves as a valuable reference for predicting its potential efficacy.

Table 1: Cytotoxicity of Brominated Quinolone Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[1]
HeLa (Human Cervical Carcinoma)6.7 - 25.6[1]
HT29 (Human Colon Carcinoma)6.7 - 25.6[1]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast Adenocarcinoma)15.85 ± 3.32[1]
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92[1]
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0[1]
HT29 (Colorectal Adenocarcinoma)26.2
HeLa (Human Cervical Carcinoma)24.1
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)15.4[2]
HeLa (Human Cervical Carcinoma)26.4[2]
HT29 (Human Colon Carcinoma)15.0[2]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (Rat Brain Tumor)33.1[2]
HeLa (Human Cervical Carcinoma)30.5[2]
HT29 (Human Colon Carcinoma)28.6[2]

Table 2: Cytotoxicity of a Bromo-Substituted Cyclopenta[b]quinoline-1,8-dione Derivative

CompoundCancer Cell LineIC30 (µM)
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji (Burkitt's lymphoma)8.2[3]
HeLa (Human Cervical Carcinoma)24.4[3]

Experimental Protocols

The evaluation of the cytotoxic effects of the compared quinolinone derivatives predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test quinolinone compounds. A positive control (a known anticancer drug) and a negative control (vehicle-treated cells) are included. The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cancer cells in 96-well plates B Treat cells with quinolinone compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate cell viability and IC50 values G->H

MTT Assay Workflow Diagram

Mechanisms of Action and Signaling Pathways

Quinolinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival.[4] Two of the most critical pathways targeted by these compounds are the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many types of cancer.[6] Some quinolinone derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[7]

PI3K_Akt_mTOR_Pathway cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway by Quinolones Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolone Quinolinone Compound Quinolone->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes such as gene expression, cell proliferation, and apoptosis.[8] Aberrant activation of the MAPK pathway is also frequently observed in cancer.[8] Certain quinolinone compounds have demonstrated the ability to modulate this pathway, contributing to their anticancer effects.

MAPK_Pathway cluster_pathway Modulation of MAPK Pathway by Quinolones Receptor Growth Factor Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Quinolone Quinolinone Compound Quinolone->MEK Inhibition

References

Unveiling the Anticancer Potential of Novel Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of two novel quinoline derivatives, 91b1 and 12e, benchmarked against established quinoline-based anticancer drugs, Anlotinib and Bosutinib. This report synthesizes experimental data to illuminate their efficacy and mechanisms of action.

This comparative guide delves into the cytotoxic effects, cell cycle modulation, and apoptotic induction pathways of these compounds. All quantitative data are presented in standardized tables for straightforward comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms.

Performance Comparison of Quinoline Derivatives

The in vitro anticancer activity of the novel quinoline derivatives 91b1 and 12e, alongside the established drugs Anlotinib and Bosutinib, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cytotoxicity Analysis (IC50 Values)

The following table summarizes the IC50 values of the selected quinoline derivatives against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
91b1 A549Lung Cancer15.38 µg/mL[1][2]
AGSGastric Cancer4.28 µg/mL[1][2]
KYSE150Esophageal Cancer4.17 µg/mL[1][2]
KYSE450Esophageal Cancer1.83 µg/mL[1][2]
12e MGC-803Gastric Cancer1.38[3][4][5]
HCT-116Colorectal Cancer5.34[3][4][5]
MCF-7Breast Cancer5.21[3][4][5]
Anlotinib CT26Colorectal Cancer16.16 (24h), 11.73 (48h), 2.89 (72h)[6]
Bosutinib IMR-32Neuroblastoma0.64[7]
MCF-7Breast Cancer5.4[8]
MDA-MB-231Breast Cancer3.2[8]
NSCLC Cell LinesNon-Small Cell Lung Cancer1-5[9]
Mechanistic Comparison

The following table outlines the proposed anticancer mechanisms of the novel quinoline derivatives and the established drugs.

CompoundPrimary Mechanism of ActionKey Molecular Events
91b1 Downregulation of LumicanInhibition of cell proliferation and modulation of the cell cycle.[1]
12e Induction of Reactive Oxygen Species (ROS)G2/M cell cycle arrest, induction of apoptosis via upregulation of Caspase-3/9 and cleaved-PARP.[4]
Anlotinib Multi-kinase InhibitorInhibition of VEGFR2, PDGFRβ, and FGFR1, leading to suppression of angiogenesis.
Bosutinib Dual Src/Abl Tyrosine Kinase InhibitorInhibition of Src and Abl kinases and their downstream signaling pathways (e.g., PI3K/AKT/mTOR).[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the quinoline derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the quinoline derivatives on the cell cycle distribution.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.[10][11][12]

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by the quinoline derivatives.

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[13][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanistic and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Start: Cancer Cell Lines treatment Treatment with Quinoline Derivatives start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, Cell Cycle %, Apoptosis %) mtt->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis western_blot->data_analysis

Figure 1. Experimental workflow for evaluating the anticancer activity of quinoline derivatives.

G cluster_91b1 Proposed Mechanism of Quinoline Derivative 91b1 compound_91b1 Quinoline Derivative 91b1 lumican Lumican Expression compound_91b1->lumican Downregulates integrin Integrin β1-FAK Signaling lumican->integrin Activates proliferation Cell Proliferation integrin->proliferation metastasis Metastasis integrin->metastasis

Figure 2. Proposed anticancer mechanism of quinoline derivative 91b1 via downregulation of Lumican.

G cluster_12e Proposed Mechanism of Quinoline-Chalcone Hybrid 12e compound_12e Quinoline-Chalcone Hybrid 12e ros Increased ROS Production compound_12e->ros g2m_arrest G2/M Cell Cycle Arrest ros->g2m_arrest apoptosis Apoptosis ros->apoptosis caspases Caspase-3/9 Activation apoptosis->caspases parp PARP Cleavage apoptosis->parp

Figure 3. Proposed anticancer mechanism of quinoline-chalcone hybrid 12e through ROS induction.

G cluster_kinases Mechanism of Action of Anlotinib and Bosutinib anlotinib Anlotinib vegfr VEGFR2 anlotinib->vegfr Inhibits pdgfr PDGFRβ anlotinib->pdgfr Inhibits fgfr FGFR1 anlotinib->fgfr Inhibits bosutinib Bosutinib src Src bosutinib->src Inhibits abl Abl bosutinib->abl Inhibits angiogenesis Angiogenesis vegfr->angiogenesis pdgfr->angiogenesis fgfr->angiogenesis proliferation_kin Cell Proliferation src->proliferation_kin survival Cell Survival src->survival abl->proliferation_kin abl->survival

Figure 4. Kinase inhibition profile of Anlotinib and Bosutinib.

References

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Bromoquinolines

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged structure" in medicinal chemistry. Its rigid framework and versatile electronic properties make it a cornerstone for developing therapeutic agents across a spectrum of diseases.[1] The introduction of a bromine atom onto this scaffold is a deliberate and strategic modification. Bromine, being a large, lipophilic, and highly electronegative halogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, form critical halogen bonds with biological targets, and alter metabolic stability, thereby modulating the compound's overall biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. We will explore how the position, number, and interplay of bromine atoms with other functional groups dictate the therapeutic potential of these compounds, supported by comparative experimental data and detailed protocols.

Part 1: Anticancer Activity - Decoding the Cytotoxic Potential

Bromoquinolines have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on their substitution patterns. The strategic placement of bromine, often in concert with other functional groups, can lead to potent cytotoxic effects against various cancer cell lines.

Key SAR Insights for Anticancer Bromoquinolines
  • The C-8 Hydroxyl Group is Crucial: A recurring theme in the SAR of anticancer quinolines is the importance of a hydroxyl group at the C-8 position. This functional group significantly enhances the antiproliferative potential of the quinoline core.[2][3]

  • Number and Position of Bromine Atoms: The degree and location of bromination directly impact cytotoxicity.

    • Dibromination > Monobromination: For 8-hydroxyquinolines, dibromination at the C-5 and C-7 positions results in significantly higher potency compared to monobromination. For instance, 5,7-dibromo-8-hydroxyquinoline shows greater activity than 7-bromo-8-hydroxyquinoline.[4]

    • Multi-bromination: Highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, have demonstrated significant inhibitory effects against cancer cell lines.[5]

  • Synergy with Other Electron-Withdrawing Groups: The anticancer effect of bromine is amplified when combined with other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN).

    • The introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline transforms an inactive precursor into a compound with remarkable inhibitory activity against C6, HT29, and HeLa cancer cells.[5]

    • Similarly, the presence of cyano groups, as in 5,7-dicyano-8-hydroxyquinoline, leads to very potent compounds, suggesting a synergistic effect of electron-withdrawing substituents at these positions.[4]

  • Mechanism of Action: Several active bromoquinoline derivatives exert their anticancer effects by inducing apoptosis and inhibiting key cellular enzymes.[5] Notably, compounds like 5,7-dibromo-8-hydroxyquinoline have been identified as novel inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair.[2][5]

Comparative Performance Data

The following table summarizes the antiproliferative activity (IC₅₀ values) of various substituted quinoline derivatives against common cancer cell lines, illustrating the key SAR principles.

Compound IDStructureC6 (Rat Glioma) IC₅₀ (µg/mL)HeLa (Human Cervical) IC₅₀ (µg/mL)HT29 (Human Colon) IC₅₀ (µg/mL)Reference
1 8-Hydroxyquinoline>50>50>50[4]
2 5,7-Dibromo-8-hydroxyquinoline7.96.710.2[2]
3 7-Bromo-8-hydroxyquinoline25.618.922.4[2]
4 5,7-Dicyano-8-hydroxyquinoline6.87.28.5[2]
5 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline9.65.456.8[5]
6 6,8-Dibromo-5-nitroquinoline50.0 µM24.1 µM26.2 µM[5]

Note: The data highlights that the unsubstituted 8-hydroxyquinoline is largely inactive, while the introduction of bromo and cyano groups significantly enhances cytotoxicity.[4]

Visualizing the SAR for Anticancer Activity

SAR_Anticancer cluster_scaffold Quinoline Core cluster_mods Key Substitutions cluster_outcomes Biological Outcomes Quinoline Quinoline Br Bromine (Br) - Increases Lipophilicity - Halogen Bonding Quinoline->Br Add OH Hydroxyl (OH) at C-8 - Crucial for Activity Quinoline->OH Add EWG Other EWG (CN, NO₂) - Synergistic Effect Br->EWG Combine w/ Potency Increased Potency (Lower IC₅₀) Br->Potency OH->Potency EWG->Potency Topo Topoisomerase I Inhibition Potency->Topo Apoptosis Apoptosis Induction Potency->Apoptosis workflow cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation start Start: Quinoline Precursor bromination Regioselective Bromination start->bromination workup Workup & Extraction bromination->workup purify Column Chromatography workup->purify char Structure Confirmation (NMR, MS) purify->char treatment Compound Treatment (Serial Dilutions) char->treatment Test Compound Library cell_culture Cell Seeding (96-well plate) cell_culture->treatment mtt MTT Assay treatment->mtt readout Absorbance Reading mtt->readout calc IC₅₀ Calculation readout->calc calc->start SAR Analysis & Redesign

References

Benchmarking 8-Bromoquinolin-4(1H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 8-position, as seen in 8-Bromoquinolin-4(1H)-one, is anticipated to modulate the compound's electronic and steric properties, potentially leading to enhanced or novel therapeutic activities. While direct experimental data for this compound is not extensively available in the public domain, this guide aims to benchmark its potential performance by comparing the activities of structurally related bromoquinolinone derivatives against established inhibitors in the key therapeutic areas of oncology and infectious diseases. This comparison provides a valuable framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Anticancer Activity: Targeting Key Cellular Pathways

Based on the known biological activities of the quinolone scaffold, this compound is hypothesized to exert anticancer effects through the inhibition of critical cellular pathways such as topoisomerase-mediated DNA repair and the PI3K/Akt/mTOR signaling cascade.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative bromoquinoline derivatives against various cancer cell lines, benchmarked against the established chemotherapeutic agent Doxorubicin, a known topoisomerase II inhibitor, and Buparlisib, a pan-PI3K inhibitor.

Compound/InhibitorTarget(s)Cell LineIC50Reference
5,7-Dibromo-8-hydroxyquinolineTopoisomerase IHT29 (Colon)5.4 µg/mL[1]
5,7-Dibromo-8-hydroxyquinolineTopoisomerase IHeLa (Cervical)18.7 µg/mL[1]
5,7-Dibromo-8-hydroxyquinolineTopoisomerase IA549 (Lung)5.8 µg/mL[1]
Doxorubicin Topoisomerase II MCF-7 (Breast) ~0.63 µM [2]
Buparlisib (BKM120) Pan-Class I PI3K Various Potent Antiproliferative [3]
Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or related derivative)

  • Established inhibitor (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and the established inhibitor in the complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizing the Mechanism of Action

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinolinone Quinolinone Inhibitor Quinolinone->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

Topoisomerase_Inhibition cluster_nucleus Nucleus DNA Supercoiled DNA Topoisomerase Topoisomerase I/II DNA->Topoisomerase Binding Cleavable_Complex Topoisomerase-DNA Cleavable Complex Topoisomerase->Cleavable_Complex Forms Religation DNA Re-ligation Cleavable_Complex->Religation Leads to Apoptosis Apoptosis Cleavable_Complex->Apoptosis Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinolone Quinolone Inhibitor Quinolone->Cleavable_Complex Stabilizes & Prevents Re-ligation

Caption: Mechanism of topoisomerase inhibition leading to apoptosis.

Antibacterial Activity: Targeting Bacterial DNA Replication

The quinolone class of antibiotics is well-established for its potent antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4]

Comparative Antibacterial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for quinolone antibiotics against common bacterial strains, with Ciprofloxacin serving as the established benchmark.

Compound/InhibitorTarget(s)Bacterial StrainMIC (µg/mL)
Ciprofloxacin DNA Gyrase, Topoisomerase IV E. coli≤0.25
Ciprofloxacin DNA Gyrase, Topoisomerase IV S. aureus≤0.5
Ciprofloxacin DNA Gyrase, Topoisomerase IV P. aeruginosa≤1.0
Nalidixic AcidDNA Gyrase, Topoisomerase IVE. coli4
LevofloxacinDNA Gyrase, Topoisomerase IVS. pneumoniae1
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or related derivative)

  • Ciprofloxacin

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compound and ciprofloxacin in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism of Action

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Fork Supercoiled_DNA Positive Supercoiling DNA_Replication->Supercoiled_DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Binds to Relaxed_DNA Negative Supercoiling (Relaxed DNA) DNA_Gyrase->Relaxed_DNA Introduces Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Replication_Continues Successful DNA Replication Relaxed_DNA->Replication_Continues Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Inhibits Experimental_Workflow Synthesis Synthesis & Purification Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Target_ID Target Identification & Validation (e.g., Kinase Panel, CETSA) Hit_Confirmation->Target_ID Lead_Optimization Lead Optimization (SAR Studies) Target_ID->Lead_Optimization

References

A Comparative Guide to the Biological Activities of 8-Hydroxyquinoline and 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8-hydroxyquinoline (8-HQ) and 4-hydroxyquinoline (4-HQ) derivatives, focusing on their antimicrobial, anticancer, antioxidant, and neuroprotective properties. The information is supported by experimental data from peer-reviewed literature to assist researchers and professionals in drug discovery and development.

At a Glance: 8-Hydroxyquinoline vs. 4-Hydroxyquinoline Derivatives

Feature8-Hydroxyquinoline Derivatives4-Hydroxyquinoline Derivatives
Primary Mechanism Potent metal ion chelation, disrupting cellular processes.Diverse mechanisms, including enzyme inhibition and disruption of cellular signaling.
Antimicrobial Activity Broad-spectrum activity against bacteria and fungi.Documented antibacterial and antifungal properties.
Anticancer Activity Significant cytotoxicity against various cancer cell lines.Promising anticancer agents, with some derivatives showing selective toxicity to cancer cells.
Antioxidant Activity Well-established radical scavenging and antioxidant properties.Antioxidant potential has been reported, though less extensively studied.
Neuroprotective Effects Studied for their potential in neurodegenerative diseases due to metal chelation and other mechanisms.Some derivatives, like kynurenic acid, are endogenous neuroprotective agents.

Antimicrobial Activity

Both 8-hydroxyquinoline and 4-hydroxyquinoline scaffolds are integral to the development of antimicrobial agents. Their efficacy is often attributed to different primary mechanisms of action.

8-Hydroxyquinoline derivatives are well-documented for their broad-spectrum antimicrobial properties, which are largely dependent on their ability to chelate metal ions essential for microbial enzymes.[1] This sequestration of metal ions disrupts critical cellular functions, leading to microbial cell death. For instance, a study demonstrated that 8-HQ exhibits potent activity against various human intestinal bacteria, including E. coli and Clostridium difficile, whereas its 2-HQ, 4-HQ, and 6-HQ isomers showed no growth inhibition.[2]

4-Hydroxyquinoline derivatives , while also possessing antimicrobial properties, have been the basis for the development of fluoroquinolone antibiotics, a class of drugs that primarily inhibit bacterial DNA gyrase and topoisomerase IV.[3] Some novel synthetic 4-hydroxy-2-quinolone analogs have shown inhibitory effects against Staphylococcus aureus, though they were less effective against E. coli.[4]

Comparative Antimicrobial Data
Compound/Derivative ClassOrganismActivity (MIC/IC50)Reference
8-Hydroxyquinoline E. coli, C. difficileStrong inhibition at 0.5 mg/disc[2]
8-HydroxyquinolineGram-positive bacteria, fungiMIC: 3.44–13.78 μM[5]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Aeromonas hydrophilaMIC: 5.26 μM[5]
4-Hydroxyquinoline Human intestinal bacteriaNo growth inhibition[2]
4-Hydroxy-2-quinolone analogs (3i, 3j)S. aureusInhibitory at 125–1000 µg/mL[4]

Anticancer Activity

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with both 8-HQ and 4-HQ derivatives showing significant promise as anticancer agents.

8-Hydroxyquinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell migration, and angiogenesis.[6] Their metal-chelating ability is also believed to play a role in their cytotoxicity towards cancer cells. A study revealed that among hydroxyquinoline isomers, the 8-hydroxy derivative showed a prominent positive antitumor effect against K562 and T47D cancer cell lines, while 4-, 6-, and 7-hydroxyquinolines exhibited only minimal activity.[7]

4-Hydroxyquinoline derivatives have also been extensively synthesized and evaluated for their cytotoxic potential.[3][8] Some of these derivatives have demonstrated selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts.[3] The mechanisms of action for some 4-hydroxyquinolones include the inhibition of tubulin polymerization.[9]

Comparative Anticancer Data (IC50, µM)
Compound/DerivativeHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)Reference
8-Hydroxy-2-quinolinecarbaldehyde ---<25 µg/mL (T47D)[7]
4-Hydroxyquinolone analogue (3g) 28.533.4--[10][11]
4-Hydroxyquinoline derivative (20) 2.34 (Colo 205)---[8]
4-Hydroxyquinoline derivative (13b) 8.1 (Colo 205)---[8]

Antioxidant Activity

The antioxidant properties of hydroxyquinoline derivatives are primarily attributed to their ability to scavenge free radicals and chelate redox-active metal ions, thereby preventing oxidative stress.

8-Hydroxyquinoline derivatives are recognized as potent antioxidants.[12] The position of the hydroxyl group is crucial for this activity. 5-Amino-8-hydroxyquinoline has been reported as a particularly potent antioxidant with an IC50 value of 8.70 μM, which is more potent than the positive control, α-tocopherol (IC50 of 13.47 μM).[5]

The antioxidant activity of 4-hydroxyquinoline derivatives has been less extensively explored in direct comparative studies. However, the general antioxidant potential of the quinoline scaffold suggests that 4-HQ derivatives may also possess these properties.[13]

Comparative Antioxidant Data
Compound/DerivativeAssayActivity (IC50)Reference
5-Amino-8-hydroxyquinoline DPPH8.70 µM[5]
α-Tocopherol (Positive Control)DPPH13.47 µM[5]

Neuroprotective Effects

Both 8-HQ and 4-HQ derivatives have shown potential in the context of neurodegenerative diseases, often through multi-target mechanisms.

8-Hydroxyquinoline derivatives are being investigated for their neuroprotective effects, largely due to their ability to chelate and modulate the homeostasis of metal ions like copper, zinc, and iron, which are implicated in the pathology of diseases like Alzheimer's and Parkinson's.[14] Clioquinol, a well-known 8-HQ derivative, has been shown to reduce protein aggregation and oxidative stress in preclinical models.[14]

4-Hydroxyquinoline derivatives also have relevance in neuroprotection. Kynurenic acid, an endogenous metabolite of tryptophan, is a 4-hydroxyquinoline derivative that acts as an antagonist at ionotropic glutamate receptors, thereby conferring neuroprotective effects.[3]

Signaling Pathways and Mechanisms of Action

The biological activities of these quinoline derivatives are underpinned by their interactions with various cellular signaling pathways.

8-Hydroxyquinoline derivatives primarily function through their metal chelating properties, which can impact numerous downstream pathways. By sequestering metal ions, they can inhibit metalloenzymes and reduce the formation of reactive oxygen species (ROS). This can lead to the modulation of pro-survival and apoptotic pathways.

8_HQ_Signaling HQ8 8-Hydroxyquinoline Derivatives Metal Metal Ions (Fe, Cu, Zn) HQ8->Metal Chelation Metalloenzymes Metalloenzymes Metal->Metalloenzymes Cofactor for ROS Reactive Oxygen Species (ROS) Metal->ROS Catalysis of CellularProcesses Disruption of Cellular Processes Metalloenzymes->CellularProcesses ROS->CellularProcesses Apoptosis Apoptosis CellularProcesses->Apoptosis

Mechanism of 8-Hydroxyquinoline Derivatives

4-Hydroxyquinoline derivatives exhibit a wider range of mechanisms. In cancer, they can interfere with microtubule dynamics by inhibiting tubulin polymerization. They can also modulate the activity of enzymes like matrix metalloproteinases. As seen with fluoroquinolones, they can also target bacterial enzymes like DNA gyrase.

4_HQ_Signaling HQ4 4-Hydroxyquinoline Derivatives Tubulin Tubulin HQ4->Tubulin Inhibition DNAGyrase DNA Gyrase/ Topoisomerase IV HQ4->DNAGyrase Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle DNAReplication Bacterial DNA Replication DNAGyrase->DNAReplication BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath

Mechanisms of 4-Hydroxyquinoline Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 8-hydroxyquinoline and 4-hydroxyquinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepCompound->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC Value Incubate->ReadMIC End End ReadMIC->End

Broth Microdilution Workflow
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Test Compounds SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateFormazan Incubate for Formazan Formation AddMTT->IncubateFormazan Solubilize Solubilize Formazan Crystals IncubateFormazan->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance End End ReadAbsorbance->End

MTT Assay Workflow
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.[11]

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.

  • Sample Preparation: Prepare various concentrations of the test compounds. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Assay_Workflow Start Start PrepDPPH Prepare DPPH Working Solution Start->PrepDPPH PrepSamples Prepare Test Samples and Controls Start->PrepSamples Mix Mix DPPH Solution with Samples PrepDPPH->Mix PrepSamples->Mix Incubate Incubate in the Dark Mix->Incubate ReadAbsorbance Measure Absorbance at 517 nm Incubate->ReadAbsorbance Calculate Calculate Scavenging Activity and IC50 ReadAbsorbance->Calculate End End Calculate->End

DPPH Assay Workflow

Conclusion

Both 8-hydroxyquinoline and 4-hydroxyquinoline derivatives represent promising scaffolds in drug discovery, each with distinct and, at times, overlapping biological activities. 8-Hydroxyquinoline derivatives have been more extensively studied for their broad-spectrum antimicrobial and potent metal-chelating properties, which are central to their mechanism of action across different therapeutic areas. 4-Hydroxyquinoline derivatives, while also demonstrating a range of biological effects, have a notable history in the development of specific antibacterial agents (fluoroquinolones) and show considerable potential in anticancer and neuroprotective applications through diverse mechanisms. This guide highlights the importance of the substitution pattern on the quinoline ring in determining the specific biological activity and potency of the resulting derivatives. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two important classes of heterocyclic compounds.

References

A Comparative Guide to In Silico and Experimental ADMET Profiling of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor pharmacokinetic and safety properties are a leading cause of costly late-stage failures in drug development.[1][3]

To mitigate these risks, the paradigm in early-stage drug discovery has shifted towards front-loading ADMET assessment. In silico computational models have emerged as indispensable tools in this "fail early, fail cheap" approach.[4] These methods offer a rapid and cost-effective means to predict the ADMET properties of virtual compounds before their synthesis, allowing researchers to prioritize candidates with the highest potential for success.[2][3] This guide provides a comparative overview of in silico prediction methodologies, their experimental validation, and a summary of predicted ADMET data for recently developed novel quinoline derivatives.

Methodologies: A Dual Approach to ADMET Assessment

The evaluation of a compound's ADMET profile relies on a synergistic relationship between computational prediction and experimental validation. In silico tools provide high-throughput screening to filter large libraries of potential drugs, while in vitro experimental assays offer crucial validation of these predictions for the most promising candidates.

Computational ADMET profiling begins with the two- or three-dimensional structure of a candidate molecule.[5] This structure is then processed by various software platforms and web servers, which use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational techniques to predict a suite of pharmacokinetic and toxicological properties.[6]

Several freely accessible web-based tools are widely used for this purpose, including SwissADME, pkCSM, admetSAR, and ProTox-II.[2][7][8] These platforms typically provide predictions for physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), absorption, distribution, metabolism by cytochrome P450 (CYP) enzymes, and various toxicity endpoints.[2][5] These models can be broadly categorized as "global" for screening diverse chemical classes in early discovery or "local" for optimizing compounds within a specific, similar class.[9]

In_Silico_ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_properties Predicted Properties cluster_output Output start Chemical Structure (SMILES/SDF) tools Computational Tools (e.g., SwissADME, pkCSM, admetSAR) start->tools Process physchem Physicochemical tools->physchem absorption Absorption tools->absorption distribution Distribution tools->distribution metabolism Metabolism tools->metabolism excretion Excretion tools->excretion toxicity Toxicity tools->toxicity report Comprehensive ADMET Report physchem->report absorption->report distribution->report metabolism->report excretion->report toxicity->report

Caption: A typical workflow for in silico ADMET prediction.

Experimental assays are essential for confirming in silico predictions and providing more nuanced data on a compound's behavior.

1. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA) This assay is a high-throughput method used to predict passive intestinal absorption.[10] It measures the diffusion of a compound from a donor compartment, through a filter plate coated with an artificial lipid membrane, to an acceptor compartment.[11][12] As it lacks active transporters, PAMPA specifically evaluates passive transcellular permeability, a key factor in the absorption of many orally administered drugs.[10][11]

  • Protocol Outline:

    • An artificial membrane (e.g., lecithin in dodecane) is coated onto a filter plate (donor plate).[11]

    • The test compound, dissolved in a buffer solution (e.g., PBS at pH 7.4), is added to the donor wells.[11]

    • The donor plate is placed on top of an acceptor plate containing a fresh buffer solution.[12]

    • The "sandwich" is incubated for a set period (e.g., 4-24 hours) at room temperature.[11][13]

    • Following incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.[11][12]

    • The effective permeability (Pe) is calculated from the concentration data.

2. Metabolic Stability Assessment This assay evaluates a compound's susceptibility to metabolism, primarily by the liver. It provides key parameters like metabolic half-life (t½) and in vitro intrinsic clearance (Clint), which help predict in vivo clearance.[14]

  • Protocol Outline:

    • The test compound is incubated with a liver-derived system, such as cryopreserved hepatocytes or liver microsomes, which contain key metabolic enzymes (e.g., CYPs).[14]

    • The reaction is initiated by adding the cell/microsome suspension to the compound in an incubation medium.[14]

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[14]

    • The reaction in each aliquot is stopped (e.g., by adding a cold organic solvent like acetonitrile).

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate the metabolic half-life and intrinsic clearance.

Experimental_Validation_Workflow cluster_assays In Vitro ADMET Assays cluster_data Data Analysis compound Synthesized Quinoline Derivative pampa PAMPA (Absorption) compound->pampa met_stab Hepatocyte/Microsome Assay (Metabolism) compound->met_stab cyto Cytotoxicity Assay (Toxicity) compound->cyto perm_val Permeability (Pe) pampa->perm_val clearance_val Intrinsic Clearance (Clint) met_stab->clearance_val tox_val IC50 / LD50 cyto->tox_val decision Compare with In Silico Data & Decide on Progression perm_val->decision clearance_val->decision tox_val->decision

Caption: A generalized workflow for the experimental validation of ADMET properties.

Comparative Analysis: In Silico ADMET Predictions for Novel Quinolines

The following table summarizes the computationally predicted ADMET properties for several series of novel quinoline derivatives reported in recent literature. These examples showcase how in silico tools are applied to evaluate potential drug candidates for diverse therapeutic areas, from infectious diseases to oncology.

Compound Series / ID Key Physicochemical Properties Predicted Absorption Predicted Distribution Predicted Metabolism Predicted Toxicity Reference
Quinoline-1,4-quinone Hybrids Low experimental lipophilicity.Predicted to be orally bioavailable.Predicted non-neurotoxic.Not specified.Not specified.[1]
Anti-tubercular Analogues (S02, S04) Adherence to Lipinski's Rule of Five.Good intestinal absorption predicted.Not specified.Predicted non-inhibitors of major CYP enzymes.Predicted non-hepatotoxic, non-nephrotoxic, non-cardiotoxic. Toxicity Class IV/V.[2]
Anti-SARS-CoV-2 (QD1-QD4) Favorable drug-like properties.Good bioavailability predicted.Not specified.Not specified.Predicted low toxicity.[15]
EGFR Inhibitor (Compound 21) Promising drug-like properties.Good oral bioavailability predicted.Good membrane permeability predicted.Not specified.Not specified.[16]
DHFR Inhibitors (Compounds 2, 6) Good drug-like properties.Good absorption predicted.Not specified.Not specified.Predicted to be non-mutagenic.[17]
1,5-Benzothiazepine Hybrids (6c, 6g) Good drug-likeness behavior.Not specified.Not specified.Not specified.Not specified.[18]

This table represents a qualitative summary of predictions as reported in the cited literature. For detailed quantitative values, please refer to the original publications.

The data consistently shows that for newly designed quinoline derivatives, researchers perform a standard suite of in silico checks. The primary filters include adherence to Lipinski's Rule of Five for oral bioavailability, prediction of human intestinal absorption, and assessment of major toxicity flags like hepatotoxicity and mutagenicity.[2][5][7] For instance, the anti-tubercular analogues S02 and S04 were highlighted as promising candidates specifically because their predicted toxicity profiles were safer than standard drugs.[2] Similarly, quinoline-1,4-quinone hybrids were deemed viable for oral use based on their predicted ADMET parameters.[1]

Drug_Discovery_Funnel cluster_workflow Early Drug Discovery Cascade lib Large Virtual Library (>10^6 compounds) insilico In Silico ADMET Filter (~10^3 - 10^4 compounds) lib->insilico High-throughput screening synthesis Synthesis & In Vitro Assays (~10^2 compounds) insilico->synthesis Prioritization preclinical Preclinical Candidates (<10 compounds) synthesis->preclinical Validation

Caption: Role of in silico ADMET screening as an early filter in drug discovery.

Conclusion

The integration of in silico ADMET prediction into early-stage drug discovery has fundamentally streamlined the development of novel therapeutics, including those based on the versatile quinoline scaffold. Computational tools provide a critical first pass, enabling the rapid, cost-effective evaluation of large numbers of virtual molecules and guiding the design of compounds with more favorable pharmacokinetic profiles.[3][4] The comparative data shows a clear trend: novel quinoline derivatives are routinely evaluated for oral bioavailability, drug-likeness, and major toxicity risks before significant resources are committed to their synthesis and testing.[2][15][16]

However, it is crucial to recognize the limitations of these predictive models. Their accuracy is dependent on the quality and domain of the data they were trained on, and they must be continuously validated.[3] Therefore, in silico predictions should not be viewed as a replacement for experimental testing but as an indispensable guide to prioritize the most promising candidates for rigorous in vitro and subsequent in vivo validation.[7][19] The judicious combination of predictive modeling and experimental verification is paramount to improving the success rate of bringing safer, more effective quinoline-based drugs to the clinic.

References

Safety Operating Guide

Proper Disposal of 8-Bromoquinolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 8-Bromoquinolin-4(1H)-one as a hazardous, halogenated organic waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. As a halogenated organic compound, it requires specific handling and disposal procedures in accordance with local, regional, and national regulations. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Core Principles of Chemical Waste Management

Effective laboratory safety and chemical handling are built on a foundation of clear, repeatable procedures. The disposal of any chemical, including this compound, should adhere to the following core principles:

  • Categorization is Critical: Properly identify and separate chemical waste. This compound falls into the category of halogenated organic waste.[1][2]

  • Containment Matters: Use appropriate, chemically resistant containers for waste collection.[3] Ensure containers are in good condition, free of leaks, and have secure, tight-fitting lids.[4]

  • Labeling for Safety: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name and structure, and the accumulation start date.[3][4]

  • Segregation of Incompatibles: Never mix incompatible waste streams.[5] Halogenated organic waste should be kept separate from non-halogenated solvents, acids, bases, and other reactive chemicals.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Nitrile gloves or other chemically resistant gloves. Always check the glove manufacturer's chemical compatibility chart.[2]
Eye Protection Safety goggles or a face shield to protect against splashes.[1][2]
Lab Coat A standard laboratory coat to protect skin and clothing.[1][2]
Footwear Closed-toe shoes are mandatory in a laboratory setting.[1][2]
Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound.

  • Waste Identification and Segregation:

    • Identify this compound waste, including pure compound, contaminated solutions, and any contaminated materials (e.g., weighing boats, pipette tips).

    • This compound is a halogenated organic substance and must be disposed of in a designated "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated organic waste.

  • Waste Container Preparation:

    • Obtain a designated halogenated organic waste container from your institution's EHS department. These are often specifically colored or labeled for easy identification.[4]

    • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition.

    • Affix a hazardous waste label to the container before adding any waste.[4] Fill out all required information, including the full chemical name: this compound.

  • Waste Accumulation:

    • Solid Waste: Carefully transfer solid this compound and contaminated disposable labware into the designated waste container.

    • Liquid Waste: If this compound is in solution, pour the waste into the designated liquid halogenated organic waste container.

    • All waste transfer activities should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

    • Keep the waste container securely closed when not in use.[6]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

    • Ensure the storage area is well-ventilated and that the container is stored in secondary containment to prevent spills.[3]

  • Arranging for Disposal:

    • Do not allow hazardous waste to accumulate in the laboratory.[3] Adhere to your institution's limits on the volume and storage time of hazardous waste.[5][7][8]

    • Once the waste container is full or has reached the designated time limit, arrange for its collection by your institution's EHS or a certified hazardous waste disposal company.[2][3]

    • Never dispose of this compound or its containers in the regular trash or pour it down the drain.[1][7][9]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Accumulation cluster_storage Storage & Disposal cluster_donots CRITICAL: PROHIBITED ACTIONS A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Designated Halogenated Waste Container B->C D Label Container Correctly C->D E Transfer Waste in Fume Hood D->E Start Waste Accumulation F Segregate from Non-Halogenated Waste E->F G Keep Container Securely Closed F->G H Store in Satellite Accumulation Area with Secondary Containment G->H I Monitor Accumulation Time & Volume Limits H->I J Arrange for EHS Pickup I->J K Document Waste Disposal J->K L DO NOT Pour Down Drain M DO NOT Dispose in Regular Trash N DO NOT Mix with Incompatible Chemicals

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill of this compound, follow these immediate steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dusts are generated.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in the designated halogenated organic waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[10] Place the absorbent material into the sealed, labeled waste container.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.